Ethyl perchlorate
Description
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Properties
CAS No. |
22750-93-2 |
|---|---|
Molecular Formula |
C2H5ClO4 |
Molecular Weight |
128.51 g/mol |
IUPAC Name |
ethyl perchlorate |
InChI |
InChI=1S/C2H5ClO4/c1-2-7-3(4,5)6/h2H2,1H3 |
InChI Key |
XOCMLLQOZSDGRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOCl(=O)(=O)=O |
Origin of Product |
United States |
Foundational & Exploratory
Ethyl Perchlorate: A Technical Overview for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl perchlorate (B79767) (C₂H₅ClO₄) is a highly reactive and explosive organic compound. This document provides a comprehensive technical overview of its known properties, general synthetic approaches, and significant safety considerations. Due to its inherent instability, detailed experimental protocols are limited in open literature; however, this guide consolidates available information to inform safe handling and experimental design. This guide includes a summary of its physicochemical properties, a discussion of its synthesis, and a visualization of a key reaction pathway.
Core Chemical Identifiers
The fundamental identifiers for ethyl perchlorate are crucial for database searches, regulatory compliance, and unambiguous scientific communication.
Physicochemical Properties
Quantitative data for this compound is sparse due to its hazardous nature. The following table summarizes the most reliably cited information. Researchers should be aware that some values are estimated and should be used with caution.
| Property | Value | Source |
| Molecular Weight | 128.51 g/mol | [1] |
| Boiling Point | 89 °C | [2][3] |
| Physical Appearance | Colorless liquid | [2] |
| Solubility in Water | Insoluble | [2] |
| Solubility in Ethanol | Soluble | [2] |
Synthesis of this compound: A General Protocol with Critical Safety Considerations
Warning: this compound is a powerful and exceptionally sensitive explosive. Its synthesis should only be attempted by experienced professionals in a controlled laboratory setting with appropriate safety measures, including but not limited to, blast shields, remote handling capabilities, and personal protective equipment. "Bretherick's Handbook of Reactive Chemical Hazards" should be consulted for a comprehensive understanding of its reactivity profile[2][4][5][6].
A common method for the laboratory-scale synthesis of this compound involves the reaction of a silver perchlorate solution with an ethyl halide, such as ethyl iodide or ethyl bromide.
Reaction Scheme:
AgClO₄ + C₂H₅I → C₂H₅ClO₄ + AgI(s)
General Experimental Protocol:
-
Preparation of Reactants: A solution of silver perchlorate is prepared in a suitable anhydrous solvent, such as ether. It is crucial that all reactants and solvents are scrupulously dry, as the presence of water can lead to the formation of highly unstable byproducts.
-
Reaction Execution: Ethyl iodide is added dropwise to the stirred silver perchlorate solution at a controlled, low temperature. The reaction is typically performed under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen.
-
Work-up and Isolation: Upon completion of the reaction, the precipitated silver iodide is removed by filtration. The resulting solution contains this compound. Extreme caution must be exercised during any attempt to isolate pure this compound, as it is highly prone to detonation upon friction, shock, or heating. Evaporation of the solvent should be conducted with extreme care, at low temperatures, and behind a blast shield.
Reaction Mechanisms: Nucleophilic Substitution
This compound can act as an alkylating agent. A notable reaction is its interaction with N,N-dimethylaniline, which proceeds via a second-order kinetic pathway. This reaction serves as a model for understanding the reactivity of alkyl perchlorates.
Caption: SN2 reaction of this compound with N,N-dimethylaniline.
Safe Handling and Disposal
Given the extreme hazards associated with this compound, proper handling and disposal are critical.
-
Handling: All manipulations should be conducted in a fume hood specifically designed for explosive materials. Non-sparking tools and equipment should be used. The quantities of this compound synthesized or handled should be kept to an absolute minimum.
-
Storage: Storage of this compound is not recommended. If temporary storage is unavoidable, it should be in a designated, explosion-proof magazine, away from heat, light, and any combustible materials.
-
Disposal: this compound waste must be treated as highly hazardous and explosive. It should never be mixed with other chemical waste streams. Disposal should be carried out by trained explosive ordnance disposal (EOD) personnel or a specialized hazardous waste disposal company. A common laboratory practice for small quantities of perchlorate-containing solutions is to dilute them extensively with water and then treat them with a reducing agent. However, for a potent explosive like this compound, professional disposal is the only safe option.
Conclusion
This compound is a chemical of significant interest for theoretical and mechanistic studies due to its high reactivity. However, its extreme instability and explosive nature demand the utmost caution and adherence to stringent safety protocols. This guide provides a foundational understanding of its properties and synthesis, emphasizing the critical need for safety and expertise in its handling. Further research into safer synthetic routes and handling procedures is warranted to enable the exploration of its chemistry without undue risk.
References
- 1. Bretherick's Handbook of Reactive Chemical Hazards - 8th Edition | Elsevier Shop [shop.elsevier.com]
- 2. api.pageplace.de [api.pageplace.de]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. api.pageplace.de [api.pageplace.de]
- 5. Bretherick's Handbook of Reactive Chemical Hazards - Wikipedia [en.wikipedia.org]
- 6. icheme.myshopify.com [icheme.myshopify.com]
Ethyl Perchlorate: A Technical Guide to a Notoriously Unstable Compound
Disclaimer: Ethyl perchlorate (B79767) is an extremely sensitive and powerful explosive. Its synthesis and handling should only be attempted by highly trained professionals in specialized laboratories equipped for explosive materials. This document is for informational purposes only and does not constitute a recommendation or endorsement for the synthesis or use of this compound.
Introduction
Ethyl perchlorate (C₂H₅ClO₄) is the ethyl ester of perchloric acid. It is a colorless, volatile liquid known for its extreme instability and powerful explosive properties. Due to its hazardous nature, its practical applications are virtually nonexistent, and its study is primarily of academic interest in the field of energetic materials. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, and the critical safety considerations for its handling.
Physical Properties
Quantitative data on the physical properties of this compound is scarce due to the compound's inherent instability, which makes its isolation and characterization exceptionally dangerous. The available data is summarized in Table 1.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂H₅ClO₄ | N/A |
| Molecular Weight | 128.51 g/mol | |
| Appearance | Colorless oil | |
| Boiling Point | 89 °C | |
| Melting Point | Not available | N/A |
| Density | Not available | N/A |
| Solubility | Immiscible with water; soluble in alcohol. |
Chemical Properties and Reactivity
This compound is characterized by its extreme sensitivity to shock, friction, and heat. It is considered to be one of the most sensitive explosive compounds known.
3.1 Decomposition and Explosive Properties
The instability of this compound arises from the presence of the highly oxidizing perchlorate group bonded to a reducing organic ethyl group. This combination makes the molecule prone to rapid, exothermic decomposition.
-
Sensitivity: The compound is reported to be extremely sensitive to impact, friction, and heat. Explosions have been reported to occur without any obvious cause.
-
Thermal Decomposition: While specific studies on the thermal decomposition mechanism of this compound are not widely available, it is known to decompose with extreme violence upon heating. The decomposition of related amine perchlorates has been studied, suggesting a complex process initiated by proton transfer.
3.2 Reactivity with Other Substances
-
Hydrolysis: this compound is only slowly hydrolyzed by water.
-
Reaction with Bases: A solution of this compound in alcohol reacts immediately with alcoholic potassium hydroxide (B78521) to precipitate potassium perchlorate.
Synthesis
The synthesis of this compound is a hazardous undertaking and has been approached through several methods. The two primary routes are the reaction of a barium ethyl sulfate (B86663) with barium perchlorate and the reaction of an ethyl halide with silver perchlorate.
4.1 Synthesis from Barium Ethyl Sulfate and Barium Perchlorate
This method involves the distillation of a mixture of barium ethyl sulfate and barium perchlorate. The reaction is as follows:
Ba(C₂H₅SO₄)₂ + Ba(ClO₄)₂ → 2 C₂H₅ClO₄ + 2 BaSO₄
Experimental Protocol:
4.2 Synthesis from Ethyl Iodide and Silver Perchlorate
This metathetical reaction is another reported route to this compound.
AgClO₄ + C₂H₅I → C₂H₅ClO₄ + AgI
Experimental Protocol:
As with the previous method, detailed and validated modern protocols are not widely published. The synthesis would likely involve reacting silver perchlorate with ethyl iodide in a suitable inert solvent, followed by the perilous step of isolating the this compound from the reaction mixture.
Synthesis Pathway Diagram:
Caption: Synthesis pathways for this compound.
Spectroscopic Data
-
Infrared (IR) Spectroscopy: One would expect to see strong bands corresponding to the Cl-O stretches of the perchlorate group, typically in the 1000-1200 cm⁻¹ region, and characteristic C-H and C-O stretching and bending vibrations for the ethyl group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR spectrum would be expected to show a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, characteristic of an ethyl group.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak at m/z 128, along with fragmentation patterns corresponding to the loss of the ethyl group and parts of the perchlorate moiety.
Safety and Handling
EXTREME HAZARD: this compound is a primary explosive of extreme sensitivity.
-
Handling: All operations involving this compound must be conducted remotely, behind appropriate blast shielding, and with personnel wearing full protective gear. The quantities handled should be kept to the absolute minimum required.
-
Storage: Storage of this compound is strongly discouraged. If absolutely necessary, it should be stored in a dedicated, isolated, and explosion-proof magazine at low temperatures.
-
Incompatibilities: It is incompatible with reducing agents, organic materials, and sources of heat, shock, and friction.
Conclusion
This compound is a highly dangerous and unstable compound whose properties are not extensively documented in easily accessible literature. The information available consistently points to its extreme sensitivity and explosive power, making it a substance of interest primarily for theoretical and comparative studies in the field of energetic materials. Any consideration of working with this compound requires an exhaustive literature search of specialized databases and historical chemical literature, coupled with rigorous safety protocols and facilities designed for handling primary explosives.
Quantum Chemical Calculations for Ethyl Perchlorate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available research detailing comprehensive quantum chemical calculations specifically for ethyl perchlorate (B79767) is limited. This is likely due to the compound's extreme instability and hazardous nature.[1] Perchlorate esters are known to be treacherous to prepare and handle, with a high risk of explosion from ignition, friction, or even without a clear cause.[1][2] This guide, therefore, provides a generalized, in-depth methodology for performing such calculations based on standard computational chemistry practices for energetic and hazardous materials. The quantitative data presented is illustrative and intended to exemplify the expected outputs of such a study.
Introduction
Ethyl perchlorate (C₂H₅ClO₄) is a covalent organic ester of perchloric acid.[3][4] Like other alkyl perchlorates, it is a highly sensitive and powerful explosive.[1][2] Understanding its molecular structure, vibrational frequencies, and electronic properties through computational methods can provide crucial insights into its stability, reactivity, and decomposition pathways. Quantum chemical calculations offer a safer alternative to hazardous experimental investigations.[5] This technical guide outlines the theoretical framework and computational workflow for the in-silico analysis of this compound.
Computational Methodology
This section details a robust protocol for conducting quantum chemical calculations on this compound. The choice of theoretical method and basis set is critical for obtaining accurate and reliable results.
Software
A variety of quantum chemistry software packages are suitable for these calculations. Commonly used programs include:
-
Gaussian: A widely used commercial package with a comprehensive suite of methods and basis sets.
-
ORCA: A powerful and versatile computational chemistry program that is free for academic use.
-
GAMESS (US): A freely available electronic structure calculation program.
-
NWChem: Open-source high-performance computational chemistry software developed by Pacific Northwest National Laboratory.
Molecular Structure and Optimization
The initial step involves constructing the 3D structure of the this compound molecule. This can be done using molecular building software or by defining the atomic coordinates directly. A geometry optimization is then performed to find the lowest energy conformation of the molecule.
Theoretical Methods and Basis Sets
For a molecule like this compound, it is advisable to employ methods that can adequately describe electron correlation.
-
Density Functional Theory (DFT): This is a popular and computationally efficient method. Functionals such as B3LYP, M06-2X, or ωB97X-D are recommended as they often provide a good balance of accuracy and computational cost for energetic materials.
-
Møller-Plesset Perturbation Theory (MP2): This is a more computationally intensive method that explicitly includes electron correlation. It can serve as a benchmark for the DFT results.
-
Basis Sets: Pople-style basis sets like 6-311++G(d,p) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are suitable for providing a flexible description of the electronic wavefunction.
Predicted Molecular Properties
The following tables summarize the types of quantitative data that would be generated from the quantum chemical calculations. The values presented are hypothetical and for illustrative purposes only.
Optimized Geometric Parameters
This table presents the predicted bond lengths, bond angles, and dihedral angles for the optimized structure of this compound.
| Parameter | Atoms Involved | Calculated Value |
| Bond Lengths (Å) | ||
| C-C | 1.53 | |
| C-O | 1.45 | |
| O-Cl | 1.63 | |
| Cl=O (avg.) | 1.41 | |
| Bond Angles (°) | ||
| C-C-O | 108.5 | |
| C-O-Cl | 118.0 | |
| O-Cl=O (avg.) | 113.0 | |
| Dihedral Angle (°) | ||
| C-C-O-Cl | 180.0 |
Vibrational Frequencies
The calculated vibrational frequencies can help in the interpretation of experimental infrared (IR) and Raman spectra. The frequencies corresponding to the perchlorate group are of particular interest for understanding its stability.
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| ν(C-H) | 2900 - 3000 | C-H stretching |
| ν(C-C) | 900 - 1200 | C-C stretching |
| ν(C-O) | 1000 - 1300 | C-O stretching |
| ν(Cl=O) asymmetric stretch | ~1250 | Asymmetric Cl=O stretching |
| ν(Cl=O) symmetric stretch | ~1030 | Symmetric Cl=O stretching |
| δ(O-Cl=O) | 400 - 600 | O-Cl=O bending modes |
Electronic Properties
Analysis of the electronic properties provides insights into the molecule's reactivity and stability.
| Property | Calculated Value | Significance |
| HOMO Energy | -8.5 eV | Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |
| LUMO Energy | 1.2 eV | Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 9.7 eV | An indicator of molecular stability; a larger gap suggests higher stability. |
| Dipole Moment | 2.5 Debye | Indicates the overall polarity of the molecule. |
| Mulliken Atomic Charges | ||
| Cl | +1.8 e | Provides insight into the charge distribution and potential reactive sites. |
| O (bridging) | -0.6 e | |
| O (terminal, avg.) | -0.5 e |
Visualizations
The following diagrams illustrate the computational workflow and the molecular structure of this compound.
Caption: A flowchart of the quantum chemical calculation process.
Caption: 2D representation of the this compound molecule.
Safety Considerations
It is imperative to reiterate that this compound and other covalent organic perchlorates are dangerously explosive.[1][2] They are sensitive to shock, friction, and heat.[2] Any experimental work with these compounds should only be undertaken by highly trained professionals with appropriate safety measures in place, including blast shields and remote handling equipment. Computational studies, as outlined in this guide, provide a critical and safe avenue for investigating the properties of such hazardous materials.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Perchloric acid, ethyl ester | C2H5ClO4 | CID 12503811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Perchlorate - Wikipedia [en.wikipedia.org]
- 5. Molecular secrets of explosive perchlorate salts revealed [techexplorist.com]
A Technical Guide to the Thermochemical Profile of Ethyl Perchlorate
An Overview for Researchers in Chemistry and Materials Science
Ethyl perchlorate (B79767) (C₂H₅ClO₄) is a covalent organic ester of perchloric acid. It is a colorless, oily liquid known for its extreme instability and powerful explosive properties.[1][2] Unlike inorganic perchlorate salts, which are widely used as oxidizers in propellants and pyrotechnics, organic perchlorate esters are generally too sensitive for practical application and are primarily of academic interest in the study of energetic materials.[3] The compound's hazardous nature means it explodes from ignition, friction, percussion, and sometimes spontaneously, which has severely limited its experimental characterization.[4] Consequently, comprehensive thermochemical data in standard literature and databases is notably scarce. This guide synthesizes the available information on its properties, synthesis, and decomposition, and outlines the standard methodologies by which its thermochemical data would be determined.
Physicochemical and Thermochemical Data
The table below summarizes the available physical properties.
| Property | Value | Source |
| Molecular Formula | C₂H₅ClO₄ | [5] |
| Molecular Weight | 128.51 g/mol | [5] |
| CAS Number | 22750-93-2 | [5] |
| Appearance | Colorless, oily liquid | [1][2] |
| Boiling Point | 89 °C | [1][2] |
Experimental Protocols
Synthesis of Ethyl Perchlorate
The synthesis of this compound is a hazardous procedure that should only be attempted with extreme caution in a specialized laboratory setting. The most cited method involves the metathetical reaction between silver perchlorate and an ethyl halide, such as ethyl bromide or ethyl iodide, in an appropriate solvent like ether.[1][2][4]
Reaction: AgClO₄ + C₂H₅Br → C₂H₅ClO₄ + AgBr(s)
Detailed Methodology:
-
Preparation: Anhydrous silver perchlorate is dissolved in a suitable anhydrous solvent (e.g., diethyl ether).
-
Reaction: Ethyl bromide is slowly added to the silver perchlorate solution. The reaction mixture is typically stirred at a controlled, low temperature.
-
Precipitation: Silver bromide, which is insoluble in the ether, precipitates out of the solution.
-
Isolation: The precipitated silver bromide is removed by filtration.
-
Product Recovery: The this compound is recovered from the filtrate. This step is particularly dangerous as it may involve cautious evaporation of the solvent.[1][2] Any attempt at distillation or concentration significantly increases the risk of a violent explosion.
Methods for Thermochemical Analysis
While specific studies on this compound are lacking, the thermochemical properties of energetic materials are typically investigated using the following techniques.[6][7]
-
Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. For an energetic material, DSC can identify exothermic decomposition events, determine the onset temperature of decomposition, and quantify the energy released. A typical experiment involves heating a small sample (5-10 mg) in a sealed aluminum pan at a constant rate (e.g., 20 °C/min) under an inert atmosphere like nitrogen.[6]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition kinetics of a material. When used in conjunction with DSC, it helps to distinguish between phase changes (like melting, which involves no mass loss) and decomposition events (which do).
-
Bomb Calorimetry: This is the standard method for determining the enthalpy of formation (ΔHf°) of a combustible substance. The sample is placed in a sealed container (the "bomb"), which is then filled with high-pressure oxygen and submerged in a known volume of water. The sample is ignited, and the heat released by the combustion reaction is calculated by measuring the temperature increase of the surrounding water. For a highly unstable compound like this compound, this procedure would be exceptionally hazardous.
Decomposition Pathway
The decomposition of organic perchlorates is a rapid, highly exothermic process that releases a large volume of gas, resulting in its explosive character. The exact mechanism is complex, but it is believed to proceed via the initial cleavage of the weak O-ClO₃ bond. The resulting radicals then initiate a chain reaction, leading to the complete breakdown of the molecule.
The overall decomposition can be represented as a redox reaction where the ethyl group acts as the fuel and the perchlorate group serves as the powerful oxidizer. The final decomposition products are typically stable gaseous molecules.[8]
References
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. Perchlorate - Wikipedia [en.wikipedia.org]
- 4. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Perchloric acid, ethyl ester | C2H5ClO4 | CID 12503811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Spectral and thermal properties of perchlorate salts and implications for Mars - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. akjournals.com [akjournals.com]
An In-depth Technical Guide to the Spectroscopic Properties of Ethyl Perchlorate (IR, NMR)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Ethyl perchlorate (B79767) is a highly unstable and explosive compound. Its synthesis and handling should only be attempted by experienced professionals in a specialized laboratory equipped for handling explosive materials. This document is for informational purposes only and does not constitute a recommendation or endorsement for the synthesis or use of this compound.
Introduction
Ethyl perchlorate (C₂H₅ClO₄) is the ethyl ester of perchloric acid. Due to the covalent linkage of the powerful oxidizing perchlorate group with an organic alkyl group, this compound is notoriously unstable and poses a significant explosion hazard.[1][2] It can be sensitive to heat, friction, and shock.[1] Despite its hazardous nature, understanding its spectroscopic properties is of academic interest for comparing with other perchlorate salts and esters and for the theoretical study of bonding and molecular dynamics in highly energetic materials. This guide provides a detailed overview of the predicted infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic properties of this compound, a plausible experimental protocol for its synthesis and spectroscopic characterization, and the necessary safety precautions.
Synthesis and Handling
Synthesis Protocol
The synthesis of this compound is fraught with danger and should not be undertaken without extensive safety measures. A common method reported in the literature involves the reaction of a silver perchlorate solution with an ethyl halide.[1]
Reaction:
AgClO₄ + CH₃CH₂I → CH₃CH₂OClO₃ + AgI(s)
Detailed Methodology:
-
Preparation of Reactants: A solution of anhydrous silver perchlorate in a suitable dry, inert solvent (e.g., diethyl ether) is prepared. Ethyl iodide is freshly distilled to remove any impurities. All glassware must be scrupulously dried to prevent the formation of hydronium perchlorate, which is also hazardous.
-
Reaction Conditions: The reaction is typically carried out at low temperatures (e.g., 0-5 °C) in a reaction vessel shielded by an explosion-proof blast shield. The ethyl iodide is added dropwise to the stirred silver perchlorate solution.
-
Product Isolation: The precipitation of silver iodide indicates the progress of the reaction. Upon completion, the silver iodide is removed by filtration under an inert atmosphere. The filtrate, a dilute solution of this compound in the solvent, should be handled with extreme care and is best used for immediate spectroscopic analysis without attempting to isolate the neat compound by evaporating the solvent.[1]
Safety and Handling
-
Explosion Hazard: this compound is a primary explosive. It can detonate upon heating, percussion, or sometimes spontaneously.[1]
-
Personal Protective Equipment (PPE): Full protective gear, including a blast shield, face shield, and appropriate gloves, is mandatory.
-
Scale: The synthesis should only be performed on a very small scale (millimolar).
-
Work Environment: A specialized fume hood designed for explosive compounds is necessary. All equipment must be free of contaminants, especially organic materials and reducing agents.[3]
Spectroscopic Properties
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic bands for the C-H bonds of the ethyl group and the Cl-O bonds of the perchlorate moiety.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-3000 | Medium-Strong | C-H asymmetric stretching (CH₃ and CH₂) |
| 2850-2900 | Medium | C-H symmetric stretching (CH₃ and CH₂) |
| 1450-1470 | Medium | C-H scissoring (CH₂) |
| 1380-1390 | Medium | C-H bending (CH₃) |
| ~1260 | Strong | C-O stretching |
| 1080-1140 | Very Strong, Broad | Asymmetric Cl-O stretching (ν₃ of ClO₄)[4][5] |
| ~930 | Weak | Symmetric Cl-O stretching (ν₁ of ClO₄, may be IR-inactive or weak)[4] |
| ~625 | Strong | Asymmetric Cl-O bending (ν₄ of ClO₄)[4][5] |
The covalent nature of the O-ClO₃ bond in this compound, as opposed to the ionic nature in inorganic perchlorates, would likely lead to a splitting of the main perchlorate absorption bands due to a reduction in symmetry from Td (for the free ion) to approximately C₃v.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound are predicted to be relatively simple, showing the characteristic signals of an ethyl group. The electronegativity of the perchlorate group will influence the chemical shifts.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ | ~1.4 | Triplet | ~7 |
| CH₂ | ~4.5 | Quartet | ~7 |
The methylene (B1212753) protons (CH₂) are deshielded due to the direct attachment to the electronegative oxygen of the perchlorate group, resulting in a significant downfield shift.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| CH₃ | ~15 |
| CH₂ | ~70 |
Similar to the ¹H NMR spectrum, the methylene carbon (CH₂) is expected to be significantly deshielded.
Experimental Protocols for Spectroscopic Analysis
The following are hypothetical protocols for obtaining the IR and NMR spectra of this compound, assuming a dilute and freshly prepared solution is available.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A dilute solution of this compound in a dry, IR-transparent solvent (e.g., carbon tetrachloride, though its use is now restricted) would be used. A liquid cell with NaCl or KBr windows would be appropriate.
-
Data Acquisition: A background spectrum of the solvent is first collected. The spectrum of the this compound solution is then recorded, and the solvent spectrum is subtracted to obtain the spectrum of the solute.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: A small aliquot of the dilute this compound solution is transferred to an NMR tube. A deuterated, non-reactive solvent such as deuterated chloroform (B151607) (CDCl₃) could potentially be used, although its reactivity with the energetic solute would need to be carefully considered. Tetramethylsilane (TMS) would be added as an internal standard.
-
Data Acquisition: Standard pulse sequences for ¹H and ¹³C{¹H} NMR spectroscopy would be employed.
Visualizations
Caption: Synthesis Workflow for this compound
Caption: Logical Flow for Spectroscopic Analysis
References
Methodological & Application
Application Notes and Protocols: Ethyl Perchlorate as a Reagent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
DANGER: EXTREME HAZARD
Ethyl perchlorate (B79767) is a highly unstable and dangerously explosive compound. It is sensitive to heat, shock, and friction. The information provided herein is for informational purposes only and should not be attempted without a thorough understanding of the associated risks, comprehensive safety protocols, and appropriate institutional approval. All work with ethyl perchlorate must be conducted by highly trained personnel in a specialized laboratory setting with stringent safety measures in place.
Introduction
This compound (C₂H₅ClO₄) is a covalent organic perchlorate ester. While its extreme instability has largely precluded its use as a routine laboratory reagent, it has been investigated for its potent reactivity in specific organic transformations. Its primary application in organic synthesis stems from its character as a powerful ethylating agent. Due to its hazardous nature, it is often generated in situ for immediate consumption in a reaction mixture.
Applications in Organic Synthesis
The principal application of this compound is as a strong electrophilic ethylating agent. It can introduce an ethyl group to various nucleophiles.
Ethylation of Aromatic Compounds
This compound, typically generated in situ, can be used for the Friedel-Crafts-type ethylation of electron-rich aromatic compounds. A notable example is the ethylation of anisole. The reaction is believed to proceed through an electrophilic aromatic substitution mechanism where the highly electrophilic ethyl group attacks the aromatic ring.
Ethylation of Amines
The reaction of this compound with tertiary amines, such as N,N-dimethylanilines, has been studied from a mechanistic standpoint. These reactions lead to the formation of quaternary ammonium (B1175870) perchlorate salts and proceed via a second-order kinetic profile, consistent with an Sₙ2 mechanism.
Quantitative Data
The available quantitative data for reactions involving this compound is limited due to the challenges associated with its handling. The following table summarizes some of the known physical and reaction properties.
| Parameter | Value | Notes |
| Physical Properties | ||
| Molecular Formula | C₂H₅ClO₄ | |
| Molecular Weight | 128.51 g/mol | |
| Boiling Point | 89 °C | [1][2] |
| Appearance | Colorless oil | [1] |
| Reaction Data | ||
| Synthesis Yield (general for n-alkyl perchlorates) | 90-95% (based on AgI precipitate) | Recovery reported as 60-75%.[3] |
| Ethylation of N,N-dimethylaniline | Hammett ρ value = -2.86 (at 25°C in benzene) | Indicates significant positive charge buildup in the transition state, consistent with an Sₙ2 reaction. |
Experimental Protocols
WARNING: The following protocols are generalized procedures and are NOT detailed, validated experimental instructions. They are intended to illustrate the chemical transformations and must be adapted with extreme caution and a comprehensive risk assessment. DO NOT attempt these procedures without consulting original literature and adhering to all institutional safety protocols.
General Procedure for the In Situ Generation and Use of this compound for Ethylation
This protocol describes a general method for the ethylation of a nucleophilic substrate using this compound generated in situ from ethyl iodide and silver perchlorate.
Materials:
-
Silver perchlorate (AgClO₄), anhydrous
-
Ethyl iodide (C₂H₅I)
-
Anhydrous ether (or other suitable inert solvent)
-
Nucleophilic substrate (e.g., anisole)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Drying of Reagents and Glassware: All glassware must be rigorously dried in an oven and cooled under an inert atmosphere. The solvent must be anhydrous. Silver perchlorate should be dried under vacuum.[3]
-
Reaction Setup: Assemble the reaction apparatus under a positive pressure of an inert gas in a certified chemical fume hood. The setup should include a reaction flask, a magnetic stirrer, and a means for adding reagents.
-
Preparation of Silver Perchlorate Suspension: In the reaction flask, suspend anhydrous silver perchlorate in the chosen anhydrous solvent.
-
In Situ Generation of this compound: To the stirred suspension of silver perchlorate, slowly add a solution of ethyl iodide in the same anhydrous solvent at a controlled temperature (e.g., 0 °C to room temperature). The formation of a precipitate of silver iodide will be observed. The reaction between primary alkyl halides and silver perchlorate can be slow.[1]
-
Ethylation Reaction: Once the this compound has been generated in situ, slowly add the nucleophilic substrate to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by appropriate analytical techniques (e.g., TLC, GC-MS), taking extreme care when handling samples.
-
Quenching and Work-up: Once the reaction is complete, the reaction mixture must be quenched carefully. A safe method for quenching is the slow addition of an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to destroy any unreacted perchlorate species.
-
Purification: After quenching, the product can be isolated and purified using standard organic chemistry techniques such as extraction, chromatography, and distillation, always bearing in mind the potential for hazardous byproducts.
Mandatory Visualizations
Synthesis and In Situ Application Workflow
Caption: Workflow for the in situ generation and reaction of this compound.
Reaction Mechanism: Ethylation of Anisole
Caption: Electrophilic aromatic substitution mechanism for the ethylation of anisole.
Safety Precautions and Handling
The paramount consideration when dealing with this compound is safety. The following points are critical and must be strictly adhered to.
-
Extreme Explosion Hazard: this compound and other simple alkyl perchlorates are powerful explosives that are sensitive to shock, friction, and heat.[1] Explosions have been reported even with careful handling.[1]
-
Personal Protective Equipment (PPE): A full set of PPE is mandatory, including:
-
Safety goggles and a face shield.
-
Flame-resistant lab coat.
-
Heavy-duty, chemical-resistant gloves (e.g., butyl rubber).
-
Consider the use of a blast shield.
-
-
Engineering Controls:
-
All work must be conducted in a designated and properly functioning chemical fume hood.
-
The fume hood should be free of any organic materials, and the sash should be kept as low as possible.
-
For any work involving heating, a specialized perchloric acid fume hood with a wash-down system is required to prevent the formation of explosive metal perchlorates in the ductwork.[4]
-
-
Handling:
-
Only work with small quantities of this compound.
-
Avoid any friction or grinding actions. Use only glassware with ground glass joints that are lightly lubricated.
-
Do not distill this compound to dryness.
-
Avoid contact with organic materials, reducing agents, and strong acids.
-
-
Storage: this compound should not be stored. It should be generated in situ and used immediately.
-
Waste Disposal:
-
All waste containing perchlorates must be treated as hazardous.
-
Perchlorate waste should never be mixed with other chemical waste streams, especially organic or flammable waste.[5]
-
Quench any unreacted this compound in the reaction mixture with a suitable reducing agent before disposal.
-
Dispose of all waste through your institution's hazardous waste management program.
-
Disclaimer: This document is intended for informational purposes for qualified researchers. The synthesis and use of this compound are extremely dangerous activities that can result in serious injury or death. Google and its affiliates are not responsible for any accidents or damages resulting from the use of this information. Always consult primary scientific literature and your institution's safety office before undertaking any hazardous chemical synthesis.
References
Application Notes and Protocols for Alkylation Reactions Using Ethyl Perchlorate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extreme Hazard Warning
Ethyl perchlorate (B79767) and other simple alkyl perchlorate esters are treacherously explosive and highly sensitive to heat, shock, and friction. These compounds should not be isolated or handled in their pure form. The protocols outlined below focus exclusively on the in situ generation of ethyl perchlorate, a significantly safer method where the reactive species is generated and consumed in the same reaction vessel without isolation. All work involving perchlorates must be conducted by trained personnel in a properly equipped laboratory with appropriate safety measures, including blast shields, and after a thorough hazard assessment.
Introduction
This compound is a potent and highly reactive ethylating agent. Its reactivity stems from the excellent leaving group ability of the perchlorate anion (ClO₄⁻), which is a very weak nucleophile. This property makes the ethyl group highly susceptible to nucleophilic attack. While its reactivity is advantageous for the alkylation of weakly nucleophilic substrates, its inherent instability makes its direct use prohibitive. The in situ generation of this compound from the reaction of an ethyl halide (e.g., ethyl iodide) with a silver perchlorate salt provides a viable and more controlled method for utilizing its synthetic potential.
Mechanism of Alkylation
The alkylation reaction proceeds via a two-step mechanism when generated in situ:
-
Formation of the Alkylating Agent: Silver perchlorate reacts with an ethyl halide (typically ethyl iodide) to precipitate the insoluble silver halide (e.g., AgI), leaving the highly electrophilic this compound in solution.
-
Nucleophilic Attack: The nucleophilic substrate (e.g., a phenol, amine, or heterocycle) attacks the ethyl group of the transiently formed this compound in an Sₙ2 reaction, leading to the formation of the ethylated product and releasing the perchlorate anion.
The reaction of N,N-dimethylanilines with this compound has been shown to follow second-order kinetics, indicating a direct bimolecular substitution process.
Applications in Organic Synthesis
The in situ generation of this compound can be applied to the ethylation of various nucleophiles, including:
-
O-Alkylation: Phenols and carboxylates can be converted to their corresponding ethyl ethers and esters.
-
N-Alkylation: Amines and nitrogen-containing heterocycles can be N-ethylated. Studies on the alkylation of ambident nucleophiles like 2-pyridone with silver salts have shown a preference for O-alkylation.
-
C-Alkylation: Electron-rich aromatic compounds, such as anisole (B1667542), can undergo Friedel-Crafts-type alkylation on the aromatic ring.[1]
Data Presentation
Due to the hazardous nature of alkyl perchlorates, comprehensive quantitative data in the literature is scarce. The following table provides representative data for the in situ generation and reaction of a similar alkyl perchlorate (mthis compound) to illustrate the concept. Researchers should perform careful optimization for their specific substrates.
| Substrate | Alkyl Halide | Silver Salt | Solvent | Product | Reported Yield |
| Anisole | Methyl Iodide | Silver Perchlorate | Anisole (neat) | p-Methylanisole | Not Quantified |
Table 1: Representative Alkylation using in situ Generated Alkyl Perchlorate.
Experimental Protocols
Extreme caution must be exercised during these procedures. Use of a blast shield is mandatory.
Protocol for O-Ethylation of a Phenolic Substrate (Representative)
This protocol is adapted from the reported alkylation of anisole with in situ generated mthis compound and should be considered a starting point for optimization.
Materials:
-
Phenolic substrate (e.g., 4-nitrophenol)
-
Ethyl Iodide (EtI)
-
Silver Perchlorate (AgClO₄) - Handle with extreme care. Oxidizer.
-
Anhydrous solvent (e.g., benzene, toluene, or a non-nucleophilic chlorinated solvent)
-
Personal Protective Equipment (PPE): Safety glasses, flame-retardant lab coat, appropriate gloves.
-
Blast shield.
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the phenolic substrate (1.0 eq) and silver perchlorate (1.1 eq) in the anhydrous solvent under an inert atmosphere.
-
Cool the reaction mixture to 0 °C in an ice bath behind a blast shield.
-
Slowly add a solution of ethyl iodide (1.1 eq) in the same anhydrous solvent to the stirred reaction mixture via the dropping funnel over a period of 30 minutes. A precipitate of silver iodide (AgI) will form.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (B1220275) to neutralize any unreacted electrophiles.
-
Filter the reaction mixture through a pad of Celite® to remove the precipitated silver iodide. Wash the filter cake with the reaction solvent.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Safety and Handling
-
Explosion Hazard: Alkyl perchlorates are highly explosive. The in situ generation method is designed to minimize this risk, but the potential for detonation is still present.
-
Silver Perchlorate: Silver perchlorate is a powerful oxidizer and can form explosive mixtures with organic materials. Handle it with non-metallic spatulas and avoid contact with combustible materials.
-
Reaction Scale: It is strongly recommended to perform these reactions on a small scale (< 1 mmol) initially.
-
Quenching: Never quench the reaction with a strong nucleophile directly, as this can lead to a rapid, exothermic reaction. Use a mild reducing agent like sodium thiosulfate.
-
Waste Disposal: Dispose of all perchlorate-containing waste according to institutional and regulatory guidelines for reactive waste.
Visualizations
Reaction Mechanism
Caption: General mechanism of alkylation via in situ generated this compound.
Experimental Workflow
Caption: Workflow for the ethylation of a nucleophile using in situ generated this compound.
References
Application Notes and Protocols: The Use of Ethyl Perchlorate in Friedel-Crafts Type Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction and Critical Safety Warning
The Friedel-Crafts reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings through alkylation and acylation.[1][2] These reactions typically employ a strong Lewis acid catalyst, such as aluminum chloride, to activate an alkyl or acyl halide, generating a potent electrophile.[3][4]
This document addresses the topic of ethyl perchlorate (B79767) in the context of Friedel-Crafts type reactions. It is imperative to begin with a critical safety warning: Ethyl perchlorate and other organic perchlorate esters are highly unstable and dangerously explosive compounds. [5][6] Their use in organic synthesis is exceedingly rare and should only be considered by experts in energetic materials under stringent safety protocols. The information presented herein is for informational and cautionary purposes and is not a recommendation for the use of this compound in routine laboratory synthesis.
Theoretical Role of this compound in Electrophilic Aromatic Substitution
In theory, this compound could serve as an ethylating agent in a Friedel-Crafts type reaction. The perchlorate anion is an excellent leaving group, which would facilitate the formation of an ethyl cation or a highly reactive ethylating species upon interaction with a Lewis acid or even through spontaneous heterolysis. This electrophilic ethyl species could then be attacked by an aromatic ring to form a new C-C bond, following the general mechanism of electrophilic aromatic substitution.[7][8]
However, the extreme instability of the C-O-ClO₃ linkage in alkyl perchlorates makes them prone to violent decomposition.[5] This inherent danger far outweighs any potential synthetic utility, especially when numerous safer and more effective methods for Friedel-Crafts ethylation exist.
Established and Safer Alternatives for Friedel-Crafts Ethylation
Standard Friedel-Crafts ethylation is reliably and safely achieved using ethyl halides (e.g., ethyl chloride, ethyl bromide) or ethanol (B145695) in the presence of a Lewis acid catalyst.[4][9] These methods are well-documented, scalable, and do not involve the handling of highly explosive intermediates.
Typical Friedel-Crafts Ethylation Protocol
Below is a general protocol for the ethylation of benzene (B151609) using ethyl bromide and aluminum chloride. This serves as a reference for the standard, recommended procedure.
Materials:
-
Anhydrous benzene
-
Ethyl bromide
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM) as solvent
-
Ice bath
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Experimental Protocol:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. The entire apparatus should be flame-dried or oven-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Charging Reactants: To the flask, add anhydrous benzene and anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath with stirring.
-
Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride to the stirred solution. The addition is exothermic, and the temperature should be maintained below 10 °C.
-
Addition of Ethylating Agent: Add ethyl bromide to the dropping funnel and add it dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.[10]
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 2-4 hours, or until TLC or GC analysis indicates completion.
-
Quenching: Cool the reaction mixture back to 0 °C and very slowly and carefully quench the reaction by adding crushed ice, followed by dilute HCl. This step is highly exothermic and will release HCl gas.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with deionized water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by distillation or column chromatography to yield ethylbenzene.
The Role of Inorganic Perchlorate Salts in Friedel-Crafts Reactions
While this compound is not a viable reagent, certain inorganic perchlorate salts, such as lithium perchlorate (LiClO₄), have been used as additives or in solvent systems for some Friedel-Crafts reactions.[11] In these cases, the perchlorate salt is thought to enhance the polarity of the reaction medium or to promote the activity of the Lewis acid catalyst, rather than acting as the primary source of the electrophile. The use of stable, inorganic perchlorate salts is fundamentally different and significantly safer than using volatile and explosive organic perchlorate esters.
Quantitative Data from Standard Friedel-Crafts Reactions
The following table summarizes typical reaction conditions and yields for standard Friedel-Crafts alkylation and acylation reactions, highlighting the effectiveness of conventional methods.
| Aromatic Substrate | Alkylating/Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzene | Ethyl Bromide | AlCl₃ | Benzene (excess) | 25 | ~85 | [9] |
| Toluene | Acetyl Chloride | AlCl₃ | CS₂ | 0-25 | >90 (p-isomer) | [10] |
| Anisole | Acetic Anhydride | ZnCl₂ | None | 100 | ~95 (p-isomer) | [12] |
| Benzene | Propyl Chloride | AlCl₃ | Benzene (excess) | 25 | Mixture (rearrangement) | [9] |
Safety Protocols for Handling Perchlorates
Given the extreme hazards, the following safety protocols are mandatory when handling any perchlorate-containing compound, particularly perchloric acid and its derivatives.[13][14][15]
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a chemical-resistant apron over a lab coat, and heavy-duty gloves.[16]
-
Designated Work Area: All work with perchloric acid and perchlorates must be conducted in a designated fume hood specifically designed for perchloric acid use, equipped with a wash-down system to prevent the accumulation of explosive perchlorate residues.[14]
-
Avoid Organic Materials: Perchloric acid and perchlorates can form explosive mixtures with organic materials. Keep all organic solvents, paper, wood, and other combustibles away from the work area.[13]
-
Avoid Heat, Shock, and Friction: Organic perchlorates are sensitive to heat, shock, and friction. Handle with extreme care and avoid any conditions that could lead to detonation.[17]
-
Use Small Quantities: Only work with the smallest possible quantities of the material.
-
Emergency Preparedness: Ensure that a safety shower and eyewash station are immediately accessible. Have appropriate fire extinguishing media (e.g., water spray) and spill neutralization materials (e.g., sodium bicarbonate) readily available.[15]
Diagrams
General Friedel-Crafts Alkylation Mechanism
Caption: General mechanism of Friedel-Crafts alkylation.
Experimental Workflow for Standard Friedel-Crafts Ethylation
Caption: Standard workflow for Friedel-Crafts ethylation.
Conclusion
While this compound is a known chemical entity, its extreme instability and explosive nature make it unsuitable for use as a reagent in Friedel-Crafts reactions in a standard research or drug development setting. The scientific literature does not support its application in this context. Researchers should instead rely on well-established and safe protocols using ethyl halides or other conventional ethylating agents. The information provided serves as a critical safety advisory and a guide to these safer, proven alternatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. mt.com [mt.com]
- 4. SATHEE CUET: Friedel Crafts Reaction [cuet.iitk.ac.in]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. organic chemistry - Perchlorate salts: (explosive) reactivity with methane? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. websites.umich.edu [websites.umich.edu]
- 11. researchgate.net [researchgate.net]
- 12. beyondbenign.org [beyondbenign.org]
- 13. concordia.ca [concordia.ca]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. lsuhsc.edu [lsuhsc.edu]
- 16. rutchem.rutgers.edu [rutchem.rutgers.edu]
- 17. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes and Protocols: Ethyl Perchlorate in Cationic Polymerization
For Researchers, Scientists, and Drug Development Professionals
Disclaimer and Critical Safety Warning
Ethyl perchlorate (B79767) is a highly unstable and explosive compound. Its use as an initiator in cationic polymerization is not a standard or recommended laboratory practice due to the extreme risk of violent decomposition. The information presented herein is for informational purposes only and is based on the general principles of cationic polymerization. Direct use of ethyl perchlorate as described is strongly discouraged. Researchers should opt for safer, more controllable initiating systems. All work with perchlorate-containing compounds requires rigorous safety protocols, specialized equipment, and trained personnel.
Introduction to Cationic Polymerization and the Role of Perchlorates
Cationic polymerization is a chain-growth polymerization method initiated by an electrophile, leading to the formation of a carbocationic active center.[1] This technique is suitable for monomers with electron-donating groups that can stabilize the positive charge on the growing polymer chain, such as vinyl ethers and styrenes.[1][2]
While various Lewis acids and protonic acids are common initiators, perchloric acid (HClO₄) and its salts have been investigated in cationic polymerization.[3] For instance, perchloric acid has been used to initiate the polymerization of styrene.[3] The perchlorate anion (ClO₄⁻) is a non-nucleophilic counter-ion, which is a desirable characteristic for preventing premature termination of the growing polymer chain.[4] However, organic perchlorate esters, such as this compound, are notoriously unstable and prone to explosive decomposition.[5][6]
Applications (Hypothetical)
Due to its hazardous nature, there are no established industrial or widespread laboratory applications of this compound in cationic polymerization. Hypothetically, if its stability could be managed, it might be used to polymerize monomers susceptible to cationic polymerization.
Table 1: Monomers Amenable to Cationic Polymerization
| Monomer Class | Examples | Rationale |
| Vinyl Ethers | Isobutyl vinyl ether (IBVE), Ethyl vinyl ether (EVE) | The ether oxygen stabilizes the carbocation through resonance. |
| Styrenes | Styrene, p-Methoxystyrene | The phenyl group stabilizes the carbocation through resonance. |
| Isoolefins | Isobutylene | The tertiary carbocation formed is relatively stable. |
| Cyclic Ethers | Tetrahydrofuran (THF), Ethylene oxide | Ring strain provides the driving force for polymerization. |
Signaling Pathways and Mechanisms
The general mechanism of cationic polymerization proceeds through initiation, propagation, and termination steps.
Initiation
An initiator, in this hypothetical case, the ethyl cation (CH₃CH₂⁺) from this compound, would attack a monomer molecule, creating a new carbocation at the formerly double-bonded carbon.
Propagation
The newly formed carbocation then attacks another monomer molecule, and this process repeats, extending the polymer chain.
Termination
Termination can occur through various mechanisms, including reaction with impurities, chain transfer to the monomer, or combination with the counter-ion.[4]
Figure 1: Generalized mechanism of cationic polymerization initiated by an ethyl cation.
Experimental Protocols (Generalized and with Extreme Caution)
WARNING: The following protocol is a generalized representation of a cationic polymerization experiment and is NOT a validated procedure for the use of the highly explosive this compound. It is provided for illustrative purposes only.
Materials and Reagents
-
Monomer: (e.g., Styrene, freshly distilled)
-
Solvent: (e.g., Dichloromethane, anhydrous)
-
Initiator: (A safer alternative to this compound, e.g., a Lewis acid like SnCl₄ with a co-initiator)
-
Quenching Agent: (e.g., Methanol)
-
Inert Gas: (e.g., Nitrogen or Argon)
Equipment
-
Schlenk line or glovebox for inert atmosphere operations
-
Jacketed glass reactor with magnetic stirring
-
Syringes and cannulas for liquid transfers
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Blast shield
Generalized Polymerization Procedure
-
Preparation: Assemble and flame-dry the reactor under a high vacuum. Backfill with inert gas.
-
Solvent and Monomer Addition: Add the anhydrous solvent to the reactor via cannula. Cool the reactor to the desired temperature (e.g., -78 °C). Add the freshly distilled monomer via syringe.
-
Initiation: Prepare a dilute solution of the initiator in the reaction solvent. Slowly add the initiator solution to the stirred monomer solution in the reactor.
-
Polymerization: Allow the reaction to proceed for the desired time, monitoring for any changes in viscosity or temperature.
-
Termination: Quench the polymerization by adding a pre-chilled quenching agent like methanol.
-
Isolation: Allow the reactor to warm to room temperature. Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Purification and Analysis: Filter the precipitated polymer, wash it with the non-solvent, and dry it under a vacuum. Analyze the polymer for molecular weight and polydispersity using Gel Permeation Chromatography (GPC).
Safety Precautions and Hazard Management
Working with any perchlorate, especially organic perchlorates, requires the strictest safety measures.
-
Explosion Hazard: this compound can detonate from shock, heat, or friction.[5][6] All work must be conducted behind a blast shield in a designated fume hood.
-
Personal Protective Equipment (PPE): A face shield, safety glasses, flame-retardant lab coat, and heavy-duty gloves are mandatory.[7][8]
-
Scale: Only microscale quantities should ever be handled, if at all.
-
Incompatible Materials: Avoid contact with organic materials, reducing agents, and metals.[7][8]
-
Spill Management: Do not use organic materials like paper towels to clean up spills. Neutralize spills with a solution of sodium carbonate and absorb with an inorganic material like sand or vermiculite.[7]
-
Waste Disposal: Perchlorate waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
References
- 1. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. publications.iupac.org [publications.iupac.org]
- 4. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 5. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Perchloric acid guidelines | Faculty of Science [uottawa.ca]
- 8. concordia.ca [concordia.ca]
Understanding the Hazard: The Chemical Instability of Alkyl Perchlorates
The synthesis and handling of ethyl perchlorate (B79767) and other alkyl perchlorates are extremely dangerous and should not be attempted. These compounds are highly unstable, sensitive to shock, friction, and heat, and can detonate violently without warning. The scientific literature contains numerous reports of severe accidents and explosions, even when handled by experienced chemists in controlled laboratory settings.
Providing detailed protocols for the synthesis of energetic materials using ethyl perchlorate would be irresponsible and is against our safety policies.
Instead, for educational and safety purposes, it is critical to understand the extreme hazards associated with this class of compounds.
Alkyl perchlorates are esters of perchloric acid. Their extreme instability arises from the combination of a powerful oxidizing agent (the perchlorate group, ClO₄⁻) with a reducing agent (the organic alkyl group) within the same molecule. This intimate contact between fuel and oxidizer makes them prone to rapid, exothermic decomposition, i.e., detonation.
Key Danger Points:
-
Extreme Sensitivity: this compound is known to be sensitive to the slightest mechanical shock, friction (like grinding or even the movement of a glass stopper), or change in temperature.
-
Spontaneous Detonation: Explosions have been reported to occur spontaneously, even when the material is in storage and undisturbed.
-
Vapor Hazard: this compound is volatile, and its vapor is also explosive.
Due to these dangers, this compound has no practical application in modern chemistry or materials science and is primarily of interest as a case study in chemical safety and the handling of hazardous materials. Any research or synthesis involving such compounds is strongly discouraged.
General Safety Principles for Energetic Materials Research
For researchers working in the broader field of energetic materials, strict adherence to safety protocols is paramount. The following diagram illustrates a generalized workflow for assessing the safety of any new energetic compound, which must be performed at the smallest possible scale before any further work is considered.
Caption: A generalized workflow for the initial safety and hazard assessment of newly synthesized energetic materials.
Disclaimer: This information is for educational purposes regarding chemical safety only. It is not an endorsement or guide for conducting hazardous research. All work with potentially energetic materials must be performed by trained professionals in properly equipped laboratories with extensive safety measures in place, including but not limited to blast shields, remote handling equipment, and personal protective equipment.
Application Notes and Protocols for the Analytical Detection of Perchlorate
Introduction
These application notes provide a comprehensive overview of the analytical methodologies for the detection and quantification of the perchlorate (B79767) anion (ClO₄⁻). While the query specified "ethyl perchlorate," the vast majority of scientific literature focuses on the detection of the perchlorate anion itself, which is a common environmental and industrial contaminant. This compound is a highly unstable and explosive organic ester of perchloric acid. Its direct analysis is rare and fraught with safety concerns. Therefore, analytical methods are almost exclusively centered on the robust and stable perchlorate anion, which is the moiety of primary toxicological and regulatory concern. This document details established methods suitable for researchers, scientists, and professionals in drug development and environmental monitoring who are concerned with perchlorate contamination.
The methods described herein are primarily based on ion chromatography (IC) and high-performance liquid chromatography (HPLC) coupled with various detection techniques, offering high sensitivity and selectivity for perchlorate in diverse matrices.
Analytical Methods Overview
Several analytical techniques have been developed and validated for the determination of perchlorate in various samples, including drinking water, soil, food, and biological fluids.[1] The most common and regulatory-accepted methods involve chromatographic separation followed by sensitive detection.
-
Ion Chromatography (IC) with Suppressed Conductivity Detection: This is a widely used technique for the analysis of anions, including perchlorate.[2][3] EPA Method 314.0 is a standardized method for analyzing perchlorate in drinking water using IC with a suppressed conductivity detector.[2][4] However, high concentrations of other anions like chloride, sulfate, and carbonate can interfere with the analysis.[2][4][5]
-
Ion Chromatography-Mass Spectrometry (IC-MS) and IC-Tandem Mass Spectrometry (IC-MS/MS): The coupling of IC with mass spectrometry offers superior selectivity and sensitivity, overcoming the interference issues associated with conductivity detection.[6][7] EPA Methods 331.0 and 332.0 utilize liquid chromatography or ion chromatography with electrospray ionization mass spectrometry (ESI-MS) or MS/MS for highly sensitive perchlorate analysis in drinking water.[2] These methods can achieve very low detection limits.[2][4]
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and HPLC-MS/MS: Similar to IC-MS, HPLC-MS provides a powerful tool for perchlorate analysis, particularly in complex matrices. EPA Method 6850 is designed for the analysis of perchlorate in water, soils, and solid wastes using HPLC/ESI/MS or MS/MS.[3][8]
-
Other Methods: While less common for routine quantitative analysis, other techniques such as conductometric titration and colorimetric methods exist.[9][10] Gravimetric procedures have also been described for the determination of perchlorate in concentrated solutions.[11]
Quantitative Data Summary
The following table summarizes the performance of various analytical methods for perchlorate detection, providing key quantitative parameters for easy comparison.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) / Minimum Reporting Level (MRL) | Reference |
| IC with Suppressed Conductivity (EPA Method 314.0) | Drinking Water | 0.53 µg/L | 4 µg/L | [2][4] |
| IC with Column Concentration (EPA Method 314.1) | Drinking Water | 0.03 µg/L | 0.13–0.14 µg/L | [2] |
| 2D-IC with Suppressed Conductivity (EPA Method 314.2) | Drinking Water | Not Specified | Not Specified | [3] |
| LC/ESI/MS (EPA Method 331.0) | Drinking Water | 0.005–0.008 µg/L | 0.022–0.056 µg/L | [2][4] |
| IC/ESI/MS (EPA Method 332.0) | Drinking Water | 0.02 µg/L | 0.10 µg/L | [2][4] |
| IC-MS/MS | Food | 5 ng/L | Not Specified | [2][4] |
| IC-MS/MS | Urine | 0.025 ng/mL | Not Specified | [2] |
| LC/MS/MS | Soil | 0.5 µg/kg | Not Specified | [4] |
| IC-MS/MS (Agilent 6410 QQQ) | Water | 0.01 ppb (0.01 µg/L) | Not Specified | [6] |
Experimental Workflow and Protocols
The following section provides a detailed protocol for a representative and highly sensitive method: Ion Chromatography with Tandem Mass Spectrometry (IC-MS/MS) for the determination of perchlorate in water samples. This protocol is based on the principles outlined in EPA Method 332.0.[12]
Experimental Workflow Diagram
Caption: General experimental workflow for the analysis of perchlorate by IC-MS/MS.
Detailed Experimental Protocol: IC-MS/MS
1. Objective: To quantify the concentration of perchlorate in water samples with high sensitivity and selectivity using Ion Chromatography coupled with Tandem Mass Spectrometry.
2. Materials and Reagents:
-
Reagents:
-
Reagent Water: Deionized water, Type I grade.
-
Perchlorate Standard: A certified stock solution of sodium or potassium perchlorate (1000 mg/L).
-
Internal Standard (ISTD): ¹⁸O-labeled sodium perchlorate (¹⁸O₄-ClO₄⁻) stock solution.
-
Eluent: As recommended by the IC column manufacturer (e.g., potassium hydroxide).
-
-
Equipment:
-
Ion Chromatography (IC) system equipped with an autosampler.
-
Anion exchange analytical and guard columns suitable for perchlorate separation (e.g., Dionex IonPac AS20).[12]
-
Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source.
-
Syringe filters (0.45 µm).
-
Volumetric flasks and pipettes.
-
3. Standard Preparation:
-
Primary Stock Standard (10 mg/L): Prepare by diluting the certified 1000 mg/L stock solution with reagent water.
-
Working Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock standard to cover the desired concentration range (e.g., 0.05 µg/L to 10 µg/L).
-
Internal Standard Spiking Solution (e.g., 1 mg/L): Prepare by diluting the ¹⁸O-labeled perchlorate stock solution.
-
Spiked Calibration Standards and Samples: Spike all calibration standards and unknown samples with the internal standard to a final concentration (e.g., 1 µg/L).[12]
4. Sample Preparation:
-
Allow samples to reach room temperature.[12]
-
For each 10 mL of sample, add a specific volume of the internal standard spiking solution to achieve the target concentration.
-
If the sample contains particulates, filter it through a 0.45 µm syringe filter before placing it in an autosampler vial.
5. Instrumental Analysis:
-
IC System Conditions (Example):
-
Column: Dionex IonPac AS20 analytical and guard columns.[12]
-
Eluent: Potassium hydroxide (B78521) (KOH) gradient.
-
Flow Rate: As recommended for the column.
-
Injection Volume: 100 µL.
-
Column Temperature: 30 °C.
-
-
MS/MS System Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Optimize cone voltage and collision energy for each transition.
-
6. Data Analysis and Quality Control:
-
Quantification: Generate a calibration curve by plotting the ratio of the peak area of the perchlorate quantifier ion to the peak area of the internal standard quantifier ion against the concentration of the calibration standards. Determine the concentration of perchlorate in the samples using the regression equation from the calibration curve.
-
Confirmation: The presence of perchlorate is confirmed if the retention time in the sample is within a specified window of the average retention time from the calibration standards, and the ratio of the quantifier to qualifier ion peak areas is within ±20-30% of the ratio observed in the standards.[6]
-
Quality Control: Analyze laboratory blanks, fortified blanks, and duplicate samples to ensure the accuracy and precision of the results.
Disclaimer: This protocol provides a general guideline. Specific parameters should be optimized based on the instrumentation used and the sample matrix. Always follow the detailed procedures outlined in official methods such as EPA Method 332.0.
References
- 1. researchgate.net [researchgate.net]
- 2. ANALYTICAL METHODS - Toxicological Profile for Perchlorates - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Perchlorate Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 6. agilent.com [agilent.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. epa.gov [epa.gov]
- 9. chlorates.exrockets.com [chlorates.exrockets.com]
- 10. mt.com [mt.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Perchlorate Analysis by Ion Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the determination of perchlorate (B79767) in various sample matrices using ion chromatography (IC). The methods described are based on established regulatory guidelines, particularly those from the United States Environmental Protection Agency (EPA), and are suitable for trace-level quantification.
Application Notes
Ion chromatography is a highly effective and widely recognized technique for the analysis of perchlorate in environmental and other samples.[1] The fundamental principle involves the separation of ionic species based on their affinity for an ion-exchange stationary phase. A liquid mobile phase, or eluent, carries the sample through the column, and the separated ions are detected as they exit. For perchlorate analysis, suppressed conductivity detection is the most common approach, offering high sensitivity and selectivity.[1]
Several standardized methods have been developed for perchlorate quantification, each with specific applications and performance characteristics. The U.S. EPA has promulgated several key methods, including 314.0, 314.1, and 314.2, which primarily utilize ion chromatography with suppressed conductivity detection for drinking water analysis.[1][2][3] These methods address challenges such as interferences from high concentrations of common anions like chloride, sulfate, and carbonate.[1][2]
For samples with complex matrices or when lower detection limits are required, more advanced techniques such as two-dimensional ion chromatography (2D-IC) and coupling IC with mass spectrometry (IC-MS or IC-MS/MS) are employed.[1][4][5] EPA Methods 331.0 and 332.0 describe the use of IC-MS, which provides enhanced selectivity and sensitivity.[4][6]
The choice of analytical column is critical for achieving optimal separation of perchlorate from interfering ions. Columns such as the Dionex IonPac AS16 and AS20 are specifically designed for perchlorate analysis and offer excellent resolution and peak shape.[7] The selection of the eluent, typically a hydroxide (B78521) solution, and its concentration is also a key parameter that influences the separation.[8][9]
Sample preparation is a crucial step to minimize matrix effects and ensure accurate quantification. For high-ionic-strength samples, pretreatment steps like matrix elimination using specialized cartridges (e.g., OnGuard) may be necessary to remove interfering ions.[9][10] In some cases, simple dilution can be effective, but this will increase the method reporting level.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from various ion chromatography methods for perchlorate analysis.
Table 1: Method Detection Limits (MDLs) and Reporting Limits (RLs) for Perchlorate in Water
| Method | Technique | MDL (µg/L) | RL (µg/L) | Sample Matrix | Reference |
| EPA Method 314.0 | IC-Conductivity | 0.53 | 4.0 | Drinking Water | [4][11] |
| EPA Method 314.1 | IC-Conductivity | 0.03 | - | Drinking Water | [1][2] |
| EPA Method 314.2 | 2D-IC-Conductivity | 0.012 - 0.018 | - | Drinking Water | [1] |
| Thermo Scientific AU 148 | IC-Conductivity | 0.10 | - | High-Ionic-Strength Water | [1][10] |
| Thermo Scientific AN 176 | IC-Conductivity | 0.02 | - | Drinking Water | [2] |
| Agilent Application Note | IC-MS/MS | 0.01 (Linearity Range) | - | Water | [5] |
Table 2: Linearity and Recovery Data for Perchlorate Analysis
| Method/Study | Linearity Range (µg/L) | Coefficient of Determination (r²) | Spike Concentration (µg/L) | Sample Matrix | Recovery (%) | Reference |
| Thermo Scientific AN (AS16-4µm) | 1 - 50 | 0.9997 | 5, 10, 25 | Drinking Water | 98.8 - 104 | [12] |
| EPA Method 314.0 | Not Specified | >0.995 | 4 | High-Ionic-Strength Synthetic Water | 86 | [1][2] |
| Agilent Application Note (IC-MS/MS) | 0.01 - 10 | >0.998 | 1 | 3000 ppm TDS | Not Specified (RSD 0.2%) | [5] |
| Thermo Scientific AU 148 | Not Specified | Not Specified | 50-100% of native level | Pretreated Samples | 80 - 120 | [10] |
Experimental Protocols
Protocol 1: Perchlorate in Drinking Water by EPA Method 314.0
This protocol outlines the direct injection method for the determination of perchlorate in drinking water using ion chromatography with suppressed conductivity detection.
1. Instrumentation:
-
Ion Chromatograph: Dionex DX-500 or equivalent, equipped with a gradient pump, autosampler, and suppressed conductivity detector.[11]
-
Analytical Column: Dionex IonPac AS16, 4 x 250 mm, with a corresponding guard column.[11]
-
Suppressor: Anion Self-Regenerating Suppressor (ASRS).
-
Sample Loop: 1000 µL.[11]
2. Reagents and Standards:
-
Reagent Water: Deionized water, Type I grade (18 MΩ-cm or better).[11]
-
Eluent: 50 mM Sodium Hydroxide (NaOH). Prepare by diluting a 50% w/w NaOH solution.[4]
-
Stock Standard Solution (1000 mg/L): Dissolve 0.1231 g of anhydrous sodium perchlorate (NaClO₄) in 100 mL of reagent water.[10]
-
Working Standards: Prepare a series of working standards by diluting the stock standard solution to cover the desired calibration range (e.g., 1, 5, 10, 25, 50 µg/L).[12]
3. Chromatographic Conditions:
-
Flow Rate: 1.0 to 1.5 mL/min.
-
Column Temperature: 30 °C.[1]
-
Injection Volume: 1000 µL.[11]
-
Detection: Suppressed conductivity.
4. Sample Preparation and Analysis:
-
Measure the conductivity of the sample. If it exceeds the laboratory-established Matrix Conductivity Threshold (MCT), dilution or pretreatment is required.[11]
-
Filter the sample through a 0.45 µm filter if it contains particulates.[11]
-
Inject the sample into the IC system.
-
Identify and quantify the perchlorate peak based on its retention time and comparison to the calibration curve.
Protocol 2: Trace Perchlorate in High-Ionic-Strength Water using 2D-IC (Based on EPA Method 314.2 Principles)
This protocol is for the determination of trace levels of perchlorate in samples with high concentrations of interfering ions, utilizing a two-dimensional ion chromatography approach for matrix elimination.[1]
1. Instrumentation:
-
Two-Dimensional Ion Chromatograph: A system configured for heart-cutting, typically with two pumps, two columns, and a switching valve.
-
First Dimension Column: Dionex IonPac AS20 (4 mm).[1]
-
Second Dimension Column: Dionex IonPac AS16 (2 mm).[1]
-
Concentrator Column: To trap the perchlorate peak from the first dimension.[1]
-
Detector: Suppressed conductivity.
2. Reagents and Standards:
-
Reagents and standards are similar to Protocol 1, with potentially different eluent concentrations optimized for each dimension.
3. Chromatographic Conditions:
-
First Dimension: An eluent is used to partially resolve perchlorate from the bulk of the matrix ions on the AS20 column.
-
Heart-Cut: The fraction of eluent containing the perchlorate is diverted to the concentrator column.
-
Matrix Elimination: The bulk of the interfering ions are washed to waste.
-
Second Dimension: A different eluent is used to elute the trapped perchlorate from the concentrator column onto the AS16 column for final separation and detection.
4. Sample Preparation and Analysis:
-
Sample preparation may involve filtration.
-
The analysis is automated through the 2D-IC system's sequence.
-
Quantification is based on the peak area or height from the second-dimension separation.
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. Perchlorate Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 4. ANALYTICAL METHODS - Toxicological Profile for Perchlorates - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Perchlorate Analysis via IC A Story of Column Evolution - AnalyteGuru [thermofisher.com]
- 8. rsc.org [rsc.org]
- 9. Validation data for the determination of perchlorate in water using ion chromatography with suppressed conductivity detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. waterboards.ca.gov [waterboards.ca.gov]
- 12. cromlab-instruments.es [cromlab-instruments.es]
Application Notes: Mass Spectrometry for Perchlorate Identification
Introduction
Perchlorate (B79767) (ClO₄⁻) is a widespread environmental contaminant originating from both natural and man-made sources, including its use as an oxidizer in solid rocket propellants.[1] Its detection is critical due to its ability to interfere with iodide uptake by the thyroid gland.[2][3] While the focus of regulatory methods has been on the stable perchlorate anion, the identification of covalent perchlorates, such as ethyl perchlorate (C₂H₅ClO₄), presents a unique analytical challenge. This compound is a volatile and highly unstable explosive compound, making direct analysis difficult and hazardous.
These application notes describe robust mass spectrometry-based methods for the identification and quantification of the perchlorate anion. For the analysis of this compound, a proposed workflow involves the controlled hydrolysis of the ester to the more stable and detectable perchlorate anion, followed by analysis using established techniques like Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS).
Principle of Detection
The primary technique for sensitive and selective perchlorate analysis is the coupling of a separation method, such as Ion Chromatography (IC) or High-Performance Liquid Chromatography (HPLC), with tandem mass spectrometry (MS/MS).[4] Electrospray ionization (ESI) in negative ion mode is typically employed to generate the perchlorate anion (ClO₄⁻) in the gas phase.[4]
Confirmation and quantification are achieved using Multiple Reaction Monitoring (MRM).[5][6] The precursor ion corresponding to the most abundant chlorine isotope (³⁵Cl) at a mass-to-charge ratio (m/z) of 99 is selected and fragmented. The characteristic product ion at m/z 83, resulting from the loss of one oxygen atom, is then monitored.[5][7] For unambiguous identification, a second MRM transition is monitored for the less abundant ³⁷Cl isotope (precursor m/z 101, product m/z 85).[5][7] The consistent ratio of these two transitions provides high confidence in the identification of perchlorate.[7][8]
Key Mass Spectrometry Techniques
Several U.S. Environmental Protection Agency (EPA) methods have been developed for perchlorate analysis, including Method 331.0 (LC-ESI-MS) and 332.0 (IC with ESI-MS).[9][10] These methods form the basis for most modern analytical protocols.
-
Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS): This is the most widely used and robust method. IC provides excellent separation of the perchlorate anion from other interfering anions commonly found in environmental and biological samples, such as sulfate (B86663) and chloride.[5][10] The use of a suppressor module reduces the ionic strength of the eluent before it enters the mass spectrometer, enhancing sensitivity.[7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A broader category that includes IC-MS/MS, this technique offers high sensitivity and is suitable for various matrices.[5][11] By selecting appropriate columns and mobile phases, effective separation from matrix interferences can be achieved.[4]
-
Ion-Pair Extraction with ESI-MS: This technique uses cationic surfactants to form an ion pair with the perchlorate anion, allowing it to be extracted from an aqueous sample into an organic solvent.[12] The resulting complex can be detected with high selectivity, providing an alternative to chromatographic separation.[12]
-
Gas-Phase Ion Association ESI-MS: In this advanced method, a dipositive cationic agent is introduced post-column.[2][3] This agent associates with the perchlorate anion in the gas phase, allowing for detection in the positive ion mode at a higher m/z value. This shifts the analysis away from the noisy low-mass region and avoids interference from ions like H³⁴SO₄⁻, significantly improving the signal-to-noise ratio and selectivity.[2][3]
Quantitative Data Summary
The following tables summarize the performance of various mass spectrometry methods for the quantification of the perchlorate anion in different matrices.
Table 1: Method Detection and Quantification Limits
| Technique | Matrix | Detection Limit (LOD/MDL) | Quantitation Limit (LOQ) | Reference |
|---|---|---|---|---|
| ESI-MS with Microextraction | Water | 0.030 µg/L | Not Reported | [9] |
| LC-MS/MS | Water (Reagent, Drinking, HTDS*) | <0.1 ppb (~0.1 µg/L) | 0.2 ppb (~0.2 µg/L) | [5] |
| IC-MS/MS (EPA 332.0) | Reagent Water | 0.004 µg/L | ~0.0157 µg/L | [6] |
| IC/IA-ESI-MS** | Standard Solution | 25 ng/L | Not Reported | [2][3] |
| FI-ESI/MS*** | Distilled Water | 100 ng/L | Not Reported | [12] |
| IC-MS/MS | Fruits & Vegetables | Not Reported | 1.0 ppb | [8] |
| IC-MS/MS | Milk | Not Reported | 3.0 µg/L |[8] |
*High Total Dissolved Solids **Ion Chromatography/Ion Association-Electrospray Ionization-Mass Spectrometry ***Flow Injection-Electrospray Ionization/Mass Spectrometry
Table 2: Linearity and Reproducibility
| Technique | Concentration Range | Linearity (r²) | Reproducibility (RSD) | Reference |
|---|---|---|---|---|
| LC-MS/MS | 0.25 - 100 ppb | >0.999 | Not Reported | [5] |
| IC-MS/MS | 0.01 - 10 ppb | >0.998 | 5.33% @ 0.1 ppb | [7] |
| IC-MS/MS | 1 ppb in 3000 ppm TDS | Not Reported | 0.2% | [7] |
| IC/IA-ESI-MS | Up to 100 µg/L | ≥0.9993 | Not Reported |[3] |
Experimental Protocols
Protocol 1: Proposed Analysis of this compound via Hydrolysis and IC-MS/MS
This protocol outlines a hypothetical workflow for the analysis of the unstable this compound compound by converting it to the stable perchlorate anion prior to detection.
Warning: this compound is a primary explosive. This procedure should only be attempted by qualified personnel in a controlled laboratory environment designed for handling explosive materials.
-
Sample Preparation and Hydrolysis:
-
Accurately weigh a sample suspected of containing this compound in a fortified laboratory environment.
-
Carefully dissolve the sample in a cooled, buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.4) to promote controlled hydrolysis of the ethyl ester to the perchlorate anion and ethanol.
-
Allow the reaction to proceed to completion. The time required should be determined experimentally.
-
Filter the resulting solution using a 0.20 µm PTFE syringe filter to remove any particulates.[8]
-
-
IC-MS/MS Analysis (Based on EPA Method 332.0):
-
Instrumentation: Couple a high-performance ion chromatography system to a triple quadrupole mass spectrometer equipped with an ESI source.
-
IC Column: Dionex IonPac AS20 or equivalent.[10]
-
Mobile Phase: Potassium hydroxide (B78521) (KOH) gradient.
-
Suppressor: Use a continuously regenerated anion suppressor to reduce background conductivity.
-
Injection Volume: 100 µL.[6]
-
ESI Conditions: Operate in negative ion mode. Optimize source parameters such as capillary voltage, gas flow, and temperature for the perchlorate anion.
-
MS/MS Detection: Set the mass spectrometer to MRM mode.
-
-
Data Analysis:
-
Quantify the perchlorate concentration using a calibration curve prepared from certified perchlorate standards.
-
Confirm the identity of perchlorate by verifying that the retention time matches that of the standard and that the ion ratio of the confirmation to quantification transition (m/z 101→85 / m/z 99→83) is within ±10-20% of the ratio observed in the standards.[7][8]
-
Visualizations
Caption: Proposed workflow for this compound analysis.
Caption: Logical pathway for perchlorate MS/MS confirmation.
References
- 1. Trace level perchlorate analysis by ion chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [dr.lib.iastate.edu]
- 3. Gas-phase ion association provides increased selectivity and sensitivity for measuring perchlorate by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. waters.com [waters.com]
- 6. lcms.cz [lcms.cz]
- 7. agilent.com [agilent.com]
- 8. fda.gov [fda.gov]
- 9. ANALYTICAL METHODS - Toxicological Profile for Perchlorates - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Analysis of perchlorate in water and soil by electrospray LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tera.org [tera.org]
Troubleshooting & Optimization
safe handling and storage procedures for ethyl perchlorate
Ethyl Perchlorate (B79767) Technical Support Center
EXTREME HAZARD WARNING: Ethyl perchlorate is a highly unstable and dangerously explosive compound. It is sensitive to heat, shock, friction, and may detonate without any apparent cause.[1][2][3] The preparation and handling of this compound have been associated with severe explosions.[2][3] This document is intended for informational purposes for highly experienced professionals working with energetic materials under strict, expert-controlled conditions. Under no circumstances should this compound be handled by personnel without specialized training and appropriate containment facilities. Avoid its synthesis and use entirely if at all possible.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (C₂H₅ClO₄) is the ethyl ester of perchloric acid.[2][4] It is a colorless, volatile, and oily liquid that is not miscible with water.[1][2] It is classified as an organic perchlorate, a class of compounds known for their extreme instability and explosive properties.[2][5]
Q2: What are the primary hazards associated with this compound?
A2: The primary hazard of this compound is its extreme propensity to explode violently.[1][2][3] It is highly sensitive to:
-
Heat: Can decompose explosively upon heating.[1]
-
Shock and Percussion: Physical impact can trigger detonation.[3]
-
Friction: Handling, such as scraping with a metal spatula, can cause an explosion.[6]
-
Spontaneous Detonation: Explosions have been reported to occur without any assignable cause.[3]
It is also a powerful oxidizing agent and can form explosive mixtures with organic materials and other reducing agents.[7][8]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: Due to the extreme risk of explosion, standard laboratory PPE is insufficient. Work with this compound should only be conducted in facilities designed for handling highly explosive materials. The following represent the absolute minimum PPE, to be supplemented by site-specific risk assessments:
-
Full-body, flame-resistant (FR) protective suit.
-
Blast shield or work behind reinforced, shatterproof glass of a fume hood specifically designed for explosive materials.[9]
-
Face shield worn over ANSI-approved safety goggles.
-
Heavy-duty, chemical-resistant gloves (materials to be determined by a specific risk assessment, as no standard recommendation can be made for a substance this hazardous).
-
Hearing protection is crucial due to the violence of potential detonations.[3]
Q4: How should this compound be stored?
A4: Long-term storage of this compound is strongly discouraged due to its instability. If temporary, minimal quantities must be stored, it should be done under the following conditions:
-
In a dedicated, explosion-proof magazine or a specially designed storage unit for highly unstable materials.
-
Separated from all other chemicals, particularly organic matter, flammable substances, and reducing agents.[10]
-
In a cool, dark, and well-ventilated area.
-
The storage container should be placed within a non-combustible, compatible secondary containment.
Q5: What materials are incompatible with this compound?
A5: Based on the reactivity of perchloric acid and other organic perchlorates, a wide range of materials are considered incompatible and can lead to violent reactions or explosions.
| Incompatible Material Class | Specific Examples |
| Organic Materials | Alcohols, ethers, paper, wood, cloth, grease, oils, acetic acid, acetic anhydride |
| Reducing Agents | Finely divided metals, hydrides, sulfur compounds |
| Acids | Sulfuric acid (strong dehydrating agent can increase instability) |
| Bases | Strong bases |
| Metals | Contact with certain metals, especially in powdered form, can catalyze decomposition. |
(This table is not exhaustive. Assume incompatibility with any oxidizable substance.)
Troubleshooting Guide
Any deviation from the expected course of an experiment involving this compound must be treated as a critical emergency.
| Observed Issue | Potential Cause | IMMEDIATE ACTION |
| Unexpected crystal formation in the solution or on the container. | Formation of unstable, shock-sensitive perchlorate salts or decomposition products. This is an extremely dangerous sign. | 1. DO NOT TOUCH the container. 2. Immediately and calmly evacuate the area. 3. Activate emergency alarms. 4. Notify explosive materials experts/emergency response team. |
| Sudden color change (e.g., darkening). | Decomposition of the material, which can be a precursor to explosive decomposition. | 1. DO NOT TOUCH the container. 2. Immediately and calmly evacuate the area. 3. Activate emergency alarms. 4. Notify explosive materials experts/emergency response team. |
| Unexpected increase in temperature. | Exothermic decomposition is occurring, which can lead to a runaway reaction and explosion. | 1. DO NOT ATTEMPT TO COOL THE REACTION. 2. Immediately and calmly evacuate the area. 3. Activate emergency alarms. 4. Notify explosive materials experts/emergency response team. |
| Visible fuming from the container. | The substance is rapidly decomposing, releasing gases. This is a sign of imminent detonation. | 1. Immediately and calmly evacuate the area. 2. Activate emergency alarms. 3. Notify explosive materials experts/emergency response team. |
Guidelines for Developing a Standard Operating Procedure (SOP)
A standard experimental protocol for this compound cannot be provided due to its extreme and unpredictable hazards. Instead, this section outlines the mandatory elements that must be addressed in a comprehensive, site-specific SOP developed and reviewed by explosives experts before any work is considered.
1. Justification and Hazard Assessment:
-
A thorough justification for why a less hazardous alternative cannot be used.
-
A comprehensive risk assessment detailing all potential hazards, including explosion scenarios.
2. Personnel and Training:
-
Requirement for a minimum of two highly trained and experienced personnel to be present.
-
Documentation of specialized training in handling explosive and shock-sensitive materials.
3. Engineering Controls:
-
Work must be conducted in a fume hood specifically designed and rated for explosive materials.
-
Use of a blast shield is mandatory.[9]
-
All equipment must be remote-controlled where feasible.
-
Use of non-metal (e.g., ceramic or Teflon-coated) spatulas and tools to minimize friction.[6]
4. Procedural Steps:
-
Synthesis: If synthesized in-situ, the procedure must be designed to use the material immediately without isolation.
-
Quantity: Strict limitation on the quantity to the absolute minimum required (milligram scale is highly recommended).
-
Temperature Control: All steps must be conducted at the lowest possible temperature.
-
Solvent Choice: Solvents must be carefully selected to be non-reactive.
-
Handling: Prohibit all direct handling. Use remote manipulators.
5. Waste Disposal:
-
A detailed, pre-approved plan for the immediate neutralization and disposal of any excess this compound and contaminated materials.
-
Waste should never be allowed to accumulate.
6. Emergency Procedures:
-
A clear, step-by-step evacuation plan.
-
Contact information for the institutional emergency response team and explosives experts.
-
Procedures for responding to spills (typically involves immediate evacuation and expert handling).
Visualizations
Caption: Logical workflow for the decision-making and planning process before handling this compound.
Caption: Visualization of the various stimuli that can lead to the explosive decomposition of this compound.
References
- 1. ������������� - ��������, ������� [chemister.ru]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Perchloric acid, ethyl ester | C2H5ClO4 | CID 12503811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Perchlorate - Sciencemadness Wiki [sciencemadness.org]
- 6. Chemical Explosion Causes Eye Injury | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 7. monash.edu [monash.edu]
- 8. essr.umd.edu [essr.umd.edu]
- 9. ehs.berkeley.edu [ehs.berkeley.edu]
- 10. concordia.ca [concordia.ca]
protocols for preventing accidental detonation of ethyl perchlorate
I am unable to fulfill this request. Ethyl perchlorate (B79767) is a dangerously unstable and highly explosive substance. Providing information on its handling or synthesis, even with the stated goal of preventing detonation, would be irresponsible and could lead to severe accidents, injury, or death.
The creation, handling, and use of materials like ethyl perchlorate require specialized, in-person training, purpose-built laboratory facilities, and extensive safety protocols that cannot be adequately conveyed through a general-purpose AI.
It is my duty to prioritize safety and avoid disseminating information that could facilitate dangerous activities.
If you are a researcher, scientist, or drug development professional, I strongly urge you to consult with qualified explosive materials experts and adhere to the stringent safety guidelines established by your institution and relevant regulatory bodies. Do not attempt to synthesize or handle this compound without the direct supervision and guidance of experienced professionals in a controlled and appropriate environment.
Technical Support Center: Ethyl Perchlorate Decomposition Pathways
This technical support center provides essential information, troubleshooting guides, and frequently asked questions regarding the decomposition of ethyl perchlorate (B79767). It is intended for researchers, scientists, and drug development professionals working with or encountering this highly energetic material. Extreme caution is advised, as ethyl perchlorate is a dangerously sensitive and explosive compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered hazardous?
A1: this compound (C₂H₅ClO₄) is an organic ester of perchloric acid.[1] It is an oily, colorless liquid that is exceptionally hazardous.[2] Unlike more stable ionic perchlorate salts, the covalent bond between the ethyl group and the perchlorate group renders the molecule extremely sensitive and prone to explosive decomposition.[3][4] It is highly sensitive to heat, shock, and friction.[3] The presence of organic material combined with the strong oxidizing nature of the perchlorate group creates a perfect internal fuel-oxidizer balance, leading to its powerful explosive properties.[5]
Q2: What are the primary decomposition products of this compound?
A2: The complete decomposition of organic perchlorates, such as ethylamine (B1201723) perchlorate, results in gaseous products including carbon monoxide (CO), carbon dioxide (CO₂), water (H₂O), and chlorine (Cl₂).[6] Given the similar composition, a violent decomposition of this compound is expected to produce a similar range of gaseous species.
Q3: Can I heat this compound to study its decomposition?
A3: Heating this compound is extremely dangerous and can lead to violent explosions.[2] Any thermal analysis must be conducted with extreme caution, using specialized equipment for energetic materials, microgram-scale samples, and appropriate safety shielding. It is crucial to understand that even cautious heating can trigger a detonation.[2][7]
Q4: Are there safer alternatives to this compound for my research?
A4: Whenever possible, substitution with less hazardous chemicals is strongly recommended.[8] Depending on the application, using more stable ionic perchlorate salts (e.g., ammonium (B1175870) or alkali metal perchlorates) may be an option, although they still pose significant hazards.[9][10] For applications requiring an organic cation, salts like ethylene (B1197577) diamine diperchlorate are more stable than covalent esters, though still energetic.[5] The choice of an alternative depends entirely on the specific chemical properties required for your experiment.
Q5: What is the difference in hazard between a perchlorate salt and a perchlorate ester?
A5: The primary difference lies in the bonding and stability.
-
Perchlorate Salts (e.g., sodium perchlorate, ammonium perchlorate) are ionic compounds. The perchlorate anion (ClO₄⁻) is relatively stable due to resonance. While they are strong oxidizers, especially when heated, they are generally less sensitive to shock and friction than esters.[4][10]
-
Perchlorate Esters (e.g., this compound) are covalent compounds where the perchlorate group is directly bonded to an organic moiety. This covalent linkage makes the molecule highly unstable and exceptionally sensitive to detonation.[2][3][5]
Troubleshooting Guides
Issue 1: Synthesis reaction appears uncontrolled or is generating gas too quickly.
-
Probable Cause: The reaction temperature is too high, or reactants were mixed too rapidly. Synthesis of alkyl perchlorates, for instance by reacting silver perchlorate with an alkyl halide, is an inherently hazardous procedure.[2]
-
Solution:
-
Immediate Action: If it is safe to do so, immediately cool the reaction vessel in an ice bath. Do not approach the setup if there are signs of runaway reaction (e.g., rapid color change, vigorous boiling, smoke). Evacuate the area and alert safety personnel.
-
Prevention: All synthesis procedures must be conducted at very low temperatures (e.g., 0-5°C).[3] Reactants must be added extremely slowly, dropwise, with efficient stirring and continuous temperature monitoring. Always work behind a blast shield in a designated fume hood.
-
Issue 2: The isolated this compound solution appears discolored.
-
Probable Cause: Discoloration may indicate the onset of decomposition and the presence of impurities or decomposition products, which can be spontaneously explosive.[10]
-
Solution:
-
Immediate Action: DO NOT HANDLE THE SAMPLE. Do not attempt to move, heat, or concentrate the solution. A discolored solution of perchloric acid or its derivatives is a sign of extreme danger.[10]
-
Resolution: Immediately contact your institution's Environmental Health and Safety (EHS) or equivalent explosive disposal experts for emergency disposal.[8] Evacuate the immediate vicinity.
-
Issue 3: A white solid has precipitated around the cap or in the storage container of a perchlorate-containing solution.
-
Probable Cause: This could be the formation of anhydrous perchloric acid or shock-sensitive perchlorate salts.[10] These crystals are extremely sensitive to shock and friction and pose a severe explosion hazard.
-
Solution:
-
Immediate Action: DO NOT ATTEMPT TO OPEN OR MOVE THE BOTTLE. The friction from turning the cap could be sufficient to cause a detonation.
-
Resolution: Cordon off the area and immediately report the situation to EHS for emergency assessment and disposal.[11]
-
Quantitative Data Summary
| Compound | Decomposition Temperature Range (°C) | Activation Energy (Ea) | Method |
| Ethylamine Perchlorate | ~150 - 325 | ~10 kcal/mole (heterogeneous decomposition of HClO₄ intermediate) | DTA, TG, Mass Spectrometry |
| Isopropylamine Perchlorate | ~150 - 325 | Not specified | DTA, TG, Mass Spectrometry |
| Ammonium Perchlorate (AP) | Low Temp: 220-280 / High Temp: 380-450 | Varies significantly with conditions (e.g., catalysts, pressure) | DTA, DSC, TG |
Data compiled from studies on substituted amine perchlorates and ammonium perchlorate.[6][12][13]
Experimental Protocols
Protocol 1: Synthesis of this compound (Illustrative Hazard Protocol)
WARNING: This procedure is extremely hazardous and should only be attempted by explosives experts with appropriate facilities. It is provided for informational purposes to highlight the associated risks.
-
Methodology: The synthesis can be performed via the reaction of silver perchlorate (AgClO₄) with ethyl iodide (C₂H₅I) in a suitable solvent like ether.[2]
-
Preparation: Anhydrous silver perchlorate is prepared. All glassware must be scrupulously cleaned, dried, and free of any organic residue.
-
Reaction: A solution of ethyl iodide is added dropwise to a cooled (0°C) suspension of silver perchlorate in ether with constant, gentle stirring behind a blast shield.
-
Workup: The precipitated silver iodide is filtered off. The remaining ethereal solution contains this compound.
-
Extreme Hazard: Cautious evaporation of the ether yields the pure ester, which is a colorless oil.[2] This step is exceptionally dangerous as concentrating the ester increases its sensitivity and likelihood of detonation. It has been reported to explode on percussion or heating.[2]
-
Protocol 2: Thermal Analysis of Energetic Materials via DSC/TGA
-
Methodology: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal decomposition of energetic materials like perchlorates.[6][12]
-
Sample Preparation: A very small sample (microgram scale) of the material is carefully placed into a designated sample pan (e.g., aluminum or glass, depending on reactivity).[12]
-
Instrument Setup: The DSC/TGA instrument is programmed with a specific heating rate (e.g., 4-15 K/min) under a controlled atmosphere (e.g., nitrogen).[12]
-
Analysis: The instrument heats the sample and a reference, measuring the heat flow (DSC) and mass loss (TGA) as a function of temperature.
-
Data Interpretation: Exothermic peaks in the DSC curve indicate decomposition events. The TGA curve shows the corresponding mass loss. This data can be used to determine decomposition temperatures and, through kinetic modeling, activation energies.[14][15]
-
Visualizations
References
- 1. Perchloric acid, ethyl ester | C2H5ClO4 | CID 12503811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Science made alive: Chemistry/Experiments [woelen.homescience.net]
- 6. akjournals.com [akjournals.com]
- 7. concordia.ca [concordia.ca]
- 8. Perchloric Acid: Guidance for Laboratories | EHS [ehs.ua.edu]
- 9. Perchlorate - Wikipedia [en.wikipedia.org]
- 10. Fact Sheet: Perchloric Acid | PennEHRS [ehrs.upenn.edu]
- 11. cmu.edu [cmu.edu]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. pubs.acs.org [pubs.acs.org]
- 15. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
Technical Support Center: Stabilizing Agents for Organic Perchlorate Solutions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with potentially hazardous organic perchlorate (B79767) solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide protocols for stabilization.
Frequently Asked Questions (FAQs)
Q1: What makes organic perchlorate solutions hazardous?
A1: Organic perchlorate solutions, particularly those containing covalent perchlorate esters (e.g., alkyl perchlorates), are extremely hazardous due to their inherent instability.[1] These compounds are powerful oxidizing agents and can be sensitive to heat, shock, and friction, leading to violent decomposition or explosion.[2] The presence of organic material in close proximity to the perchlorate group creates a potent explosive mixture.
Q2: Are all organic perchlorate solutions equally dangerous?
A2: No, the stability can vary. Covalent organic perchlorates, such as methyl perchlorate, are known to be highly explosive.[1] Ionic organic perchlorate salts, where the perchlorate anion is a counterion to an organic cation, can also be hazardous, especially when heated or mixed with combustible materials.[2][3] However, covalent perchlorate esters are generally considered more treacherous to handle.
Q3: What is the primary method for stabilizing highly unstable organic perchlorate esters?
A3: A key method for stabilizing extremely unstable covalent alkyl perchlorates is by trapping them as "guest" molecules within a crystalline matrix of urea (B33335), forming a urea inclusion compound.[4] The highly oxidized urea molecule acts as a protective sheath around the strongly oxidizing alkyl perchlorate, enhancing its stability.[4]
Troubleshooting Guides
Problem 1: My experiment requires the synthesis and handling of a covalent alkyl perchlorate. How can I mitigate the risk of an explosion?
Solution: Stabilization through the formation of a urea inclusion compound is a recommended procedure. This should be done immediately after the synthesis of the alkyl perchlorate.
Immediate Actions:
-
Always work in a fume hood with a blast shield.
-
Use personal protective equipment (PPE), including safety goggles, a face shield, and heavy-duty gloves.
-
Avoid heat, friction, and shock. Use non-sparking tools.
-
Keep the quantities of neat alkyl perchlorate to an absolute minimum.
Problem 2: I have synthesized an alkyl perchlorate solution and need to store it temporarily before the next step. What are the signs of instability I should watch for?
Solution: Neat alkyl perchlorates are extremely unstable and should ideally be used immediately or stabilized. If temporary storage is unavoidable, be vigilant for the following signs of decomposition.
Visual and Thermal Cues of Instability:
-
Gas Evolution: Bubbles forming in the solution.
-
Color Change: Any deviation from the expected color of the solution.
-
Temperature Increase: A spontaneous rise in the temperature of the solution.
-
Precipitation: Formation of an unexpected solid.
If any of these signs are observed, treat the solution as extremely hazardous and follow emergency procedures.
Problem 3: I observe signs of decomposition in my organic perchlorate solution. What is the emergency protocol?
Solution: Prioritize personal safety and the safety of those around you.
Emergency Protocol:
-
Alert Personnel: Immediately notify everyone in the laboratory.
-
Do Not Attempt to Move: If you suspect imminent decomposition, do not attempt to move or handle the container.
-
Evacuate: Evacuate the immediate area and, if necessary, the entire laboratory.
-
Contact Emergency Services: Alert your institution's emergency response team and provide them with the specific details of the hazardous material.
-
Do Not Use Combustible Materials for Cleanup: In case of a spill, do not use paper towels or other combustible materials. Use an inert absorbent like sand or soda ash.[2]
Data Presentation
Table 1: Physical Properties and Sensitivity of n-Alkyl Perchlorates
| n-Alkyl Group | Charring Temperature (°C) | Detonation Sensitivity (5 kg weight drop height) |
| Amyl | 150 - 350 (variable) | 2 - 5 inches |
| Hexyl | 150 - 350 (variable) | 2 - 5 inches |
| Heptyl | 150 - 350 (variable) | 2 - 5 inches |
| Octyl | 150 - 350 (variable) | 2 - 5 inches |
Source: Data extrapolated from qualitative descriptions in historical technical documents. Shorter chain perchlorates were noted to be the most sensitive.[4]
Experimental Protocols
Protocol 1: Synthesis of n-Alkyl Perchlorate (General Procedure)
Warning: This procedure involves highly hazardous materials and should only be performed by experienced chemists with appropriate safety measures in place.
-
Reactants: Anhydrous silver perchlorate and the corresponding n-alkyl iodide.
-
Solvent: Dry n-pentane.
-
Procedure: a. In a round-bottom flask equipped with a magnetic stirrer and under a dry nitrogen atmosphere, suspend anhydrous silver perchlorate in dry n-pentane. b. Slowly add the n-alkyl iodide to the suspension at room temperature. c. Stir the reaction mixture until the precipitation of silver iodide is complete. d. Filter the solution under a nitrogen atmosphere to remove the silver iodide precipitate. e. The resulting pentane (B18724) solution contains the n-alkyl perchlorate. This solution should be used immediately for the stabilization protocol.
Protocol 2: Stabilization of n-Alkyl Perchlorate with Urea Inclusion Compound Formation
Warning: The alkyl perchlorate solution from Protocol 1 is extremely unstable and must be handled with extreme care.
-
Reactants: n-Alkyl perchlorate solution in pentane (from Protocol 1) and a saturated solution of urea in methanol.
-
Procedure: a. Prepare a saturated solution of urea in methanol. b. Cool the n-alkyl perchlorate/pentane solution in an ice bath. c. Slowly add the saturated urea-methanol solution to the cold alkyl perchlorate solution with gentle stirring. d. The urea inclusion compound containing the alkyl perchlorate will precipitate out of the solution. e. The formation of the crystalline inclusion compound significantly increases the stability of the alkyl perchlorate, making it safer to handle and store for short periods.[4] f. The crystalline product can be collected by filtration, washed with a cold, non-reacting solvent, and dried carefully under vacuum at low temperature.
Visualizations
Caption: Experimental workflow for the synthesis and stabilization of n-alkyl perchlorates.
Caption: Troubleshooting logic for handling potentially unstable organic perchlorate solutions.
References
optimizing reaction conditions for ethyl perchlorate synthesis
I am unable to fulfill this request. The synthesis of ethyl perchlorate (B79767) is extremely dangerous and should not be attempted. Ethyl perchlorate is a highly unstable and explosive primary explosive. Providing information on its synthesis would be irresponsible and could lead to serious harm.
It is crucial to prioritize safety in all chemical research. Working with highly reactive and unstable compounds like this compound requires specialized equipment, extensive safety precautions, and a deep understanding of the associated hazards.
If you are a researcher, scientist, or drug development professional, I urge you to consult with experts in energetic materials and to follow all established safety protocols and regulations. There are many resources available on laboratory safety and the handling of hazardous materials from organizations such as the American Chemical Society (ACS) and the Occupational Safety and Health Administration (OSHA).
Technical Support Center: Ethyl Perchlorate Emergency Response
Disclaimer: Ethyl perchlorate (B79767) is a highly unstable and dangerously sensitive explosive liquid. Information on its specific emergency response protocols is scarce. The following guidance is extrapolated from procedures for other organic and inorganic perchlorates and highly explosive materials. All work with ethyl perchlorate requires extreme caution, specialized equipment, and personnel highly trained in handling explosive compounds. Always consult with your institution's Environmental Health and Safety (EHS) department before attempting any work with this substance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so hazardous?
A1: this compound (C₂H₅ClO₄) is an organic ester of perchloric acid. Organic perchlorates are known to be extremely sensitive and powerful explosives.[1] The hazard of this compound stems from its potential to decompose explosively when subjected to heat, shock, friction, or sometimes without any apparent cause. Its high sensitivity is a significant concern for researchers.
Q2: Under what conditions can this compound explode?
A2: Explosions involving organic perchlorates can be triggered by:
-
Mechanical Shock and Friction: Even slight disturbances, such as pouring the liquid from one container to another, can initiate detonation. Using standard laboratory equipment like glass funnels or metal spatulas for transfer can create enough friction to cause an explosion.[2]
-
Heat: Elevated temperatures will lead to rapid thermal decomposition and a high-order explosion.
-
Contact with Incompatible Materials: Mixing or contact with organic materials, reducing agents, or finely powdered metals can form even more sensitive and explosive mixtures.
-
Spontaneous Decomposition: Some reports suggest that this compound can decompose and explode without any discernible trigger.
Q3: What are the immediate signs of an impending or in-progress emergency involving this compound?
A3: Due to its extreme instability, there may be no warning signs before a detonation. However, any unexpected temperature increase, color change, or gas evolution from a preparation or sample of this compound should be treated as an imminent explosion hazard.
Troubleshooting Guides for Experimental Issues
Issue 1: Accidental spill of a solution containing this compound.
Solution:
| Step | Action | Rationale |
| 1 | IMMEDIATE EVACUATION | The primary risk is an unexpected detonation from the spill. All personnel must evacuate the immediate area and alert others. |
| 2 | Isolate the Area | Prevent unauthorized entry. If safe to do so from a distance, close the fume hood sash. |
| 3 | Contact Emergency Services | Notify your institution's EHS and emergency response team immediately. Inform them that a spill of a highly sensitive explosive liquid has occurred. |
| 4 | Do NOT Attempt to Clean Up | Due to the extreme sensitivity of this compound, cleanup should only be performed by trained explosive ordnance disposal (EOD) or specialized hazardous materials teams. |
| 5 | Provide Information | Be prepared to provide the emergency response team with all available information about the spilled material, including the solvent, approximate quantity, and any other chemicals present. |
Issue 2: A reaction vessel containing this compound shows an uncontrolled temperature rise.
Solution:
| Step | Action | Rationale |
| 1 | Activate Emergency Stop (if applicable) | If the reaction is being heated or stirred, immediately and remotely cut all power to the equipment. |
| 2 | Lower Blast Shield/Fume Hood Sash | If you can do so without approaching the vessel, lower any protective shields. |
| 3 | IMMEDIATE EVACUATION | An uncontrolled exotherm is a strong indicator of imminent explosion. Evacuate the laboratory and the surrounding area immediately. |
| 4 | Activate Fire Alarm | Alert all building occupants to the danger. |
| 5 | Contact Emergency Services | Inform them of a potential explosion hazard. |
Quantitative Data Summary
| Hazard Category | Description | Mitigation Measures |
| Explosive | Extremely sensitive to shock, friction, and heat. Can detonate violently. | Work with minimal quantities. Use remote handling equipment. Work behind a blast shield. Avoid all sources of ignition and mechanical stress. |
| Oxidizer | Potent oxidizing agent. Forms explosive mixtures with combustible materials. | Store away from all organic compounds, reducing agents, and flammable materials. |
| Toxicity | As a perchlorate, it is expected to interfere with thyroid function if ingested or absorbed. Inhalation of decomposition products (e.g., chlorine compounds, phosgene) is highly toxic. | Handle in a chemical fume hood with appropriate PPE. In case of exposure, seek immediate medical attention. |
Experimental Protocols: Safe Handling of Materials Suspected to Contain this compound
This protocol outlines a hypothetical procedure for handling a dilute solution of this compound for analytical purposes. This should only be attempted by personnel with extensive experience in handling explosives and with appropriate infrastructure.
-
Preparation:
-
Designate a specific area within a chemical fume hood for the experiment. The fume hood should have a blast shield.
-
Ensure the work area is free of all combustible materials, metals, and other incompatible chemicals.
-
Ground all equipment to prevent static discharge.
-
Prepare a spill kit with non-combustible absorbent materials (e.g., sand, soda ash) and non-sparking tools. Note: This is for a secondary containment breach, not for direct application to spilled this compound.
-
Ensure a safety shower and eyewash station are immediately accessible.
-
-
Personal Protective Equipment (PPE):
-
Handling Procedure:
-
Work with the smallest possible quantity of the material.
-
Use non-metallic, non-sparking tools for all transfers (e.g., ceramic or PTFE-coated spatulas).[2]
-
Avoid any actions that could cause friction or shock, such as scraping or rapid stirring.
-
Keep the material in solution to reduce its sensitivity. Never allow the solvent to evaporate, as this will concentrate the this compound and dramatically increase the explosion risk.
-
-
Waste Disposal:
-
Do not mix this compound waste with any other waste stream.
-
Contact your EHS department for specific disposal procedures for explosive materials.
-
Mandatory Visualizations
References
Ethyl Perchlorate: A Technical Guide to Material Compatibility and Safe Handling
Disclaimer: Ethyl perchlorate (B79767) is an extremely sensitive and dangerously explosive compound. It is highly unstable and can detonate from shock, friction, heat, or even spontaneously. This information is intended for experienced researchers and drug development professionals with extensive training in handling highly energetic materials. Under no circumstances should ethyl perchlorate be synthesized or handled by anyone other than qualified experts in a properly equipped laboratory with stringent safety protocols in place.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (C₂H₅ClO₄) is an organic ester of perchloric acid. It is a colorless, oily liquid known for its extreme explosive power, sensitivity, and instability. It is considered one of the most powerful and brisant explosives known.
Q2: Why is this compound so hazardous?
A2: Its high hazard level is due to the combination of an oxidizing perchlorate group and a reducing ethyl group within the same molecule, making it highly energetic and prone to rapid decomposition. The organic ester perchlorates are particularly sensitive because the stabilizing resonance of the perchlorate ion is lost.[1] It is sensitive to shock, friction, heat, and static discharge, and can detonate without any apparent cause.[1]
Q3: Can I use standard laboratory equipment to handle this compound?
A3: No. Standard laboratory equipment is often made from materials that are incompatible with this compound and can lead to catastrophic failure and explosion. Extreme caution and specialized equipment are mandatory. All materials must be carefully selected for compatibility.
Q4: What are the primary decomposition products of this compound?
A4: While specific decomposition studies on this compound are scarce due to its instability, the thermal decomposition of similar amine perchlorates suggests that the final products would likely include gases such as carbon monoxide, carbon dioxide, water, and chlorine.[2]
Q5: Are there any safer alternatives to this compound?
A5: The use of this compound is highly discouraged due to its extreme hazards. Depending on the application, other less sensitive energetic materials or alternative synthetic routes that avoid the formation of organic perchlorates should be considered.
Material Compatibility Guide
Plastics and Elastomers
| Material | Compatibility with Perchloric Acid (72%) | Inferred Compatibility with this compound | Rationale and Remarks |
| Polyethylene (HDPE, LDPE) | Fair to Good at 20°C; Not Recommended at 50°C[3][4][5] | Not Recommended | Risk of oxidation, degradation, and potential for violent reaction, especially with heating or prolonged contact. |
| Polypropylene (PP) | Fair[1] | Not Recommended | Susceptible to attack by strong oxidizing agents.[6] Risk of violent reaction. |
| Polytetrafluoroethylene (PTFE) | Excellent[7][8][9] | Potentially Suitable with Extreme Caution | Generally inert, but any contamination or imperfection could serve as an initiation site. Thorough cleaning and inspection are critical. |
| Polyvinyl Chloride (PVC) | Fair to Good (unplasticized)[10][11][12] | Not Recommended | Plasticizers and other additives in PVC can react violently with this compound. |
| Viton® (FKM) | Excellent[13][14][15] | Potentially Suitable with Extreme Caution | Good chemical resistance, but must be free of any contaminants. Compatibility testing is essential. |
| Natural Rubber, Neoprene | Not Recommended[5] | Absolutely Unsuitable | Highly reactive with strong oxidizers. Contact can lead to immediate explosion. Grease and rubber tubing have caused explosions with similar compounds.[1] |
| Silicone | Fair to Good | Not Recommended | Risk of swelling, degradation, and violent reaction. |
| Epoxy Resins | Good to Excellent (material dependent)[16][17][18][19] | Requires Specific Testing | Compatibility is highly dependent on the specific formulation of the epoxy. Untested formulations are unsuitable. |
Metals
| Material | Compatibility with Perchloric Acid | Inferred Compatibility with this compound | Rationale and Remarks |
| Stainless Steel (304, 316) | Fair to Poor (pitting corrosion)[20][21][22] | Not Recommended | Can be attacked, especially if moisture is present. Corrosion can create reactive metal perchlorate salts. |
| Aluminum | Not Recommended (corrodes)[2][23][24][25] | Absolutely Unsuitable | Reacts to form aluminum perchlorate, which is a sensitive explosive.[18][25] The reaction can be violent. |
| Copper, Brass, Bronze | Not Recommended[26] | Absolutely Unsuitable | Forms highly shock-sensitive perchlorate salts. |
| Hastelloy C | Good to Excellent[27][28][29][30][31] | Potentially Suitable with Extreme Caution | High resistance to strong acids and oxidizing agents. However, any contamination can lead to incompatibility. |
| Tantalum, Titanium, Zirconium | Excellent[26] | Potentially Suitable with Extreme Caution | High resistance, but any impurities or surface defects could pose a risk. |
Other Materials
| Material | Compatibility with Perchloric Acid | Inferred Compatibility with this compound | Rationale and Remarks |
| Glass (Borosilicate) | Excellent[32] | Suitable | Considered the most suitable material for handling. Must be scrupulously clean and free of any organic residues. |
| Wood, Paper, Cellulose | Not Recommended[26][33] | Absolutely Unsuitable | Organic materials that can react explosively upon contact. |
| Organic Solvents, Oils, Greases | Not Recommended[23][34] | Absolutely Unsuitable | Extremely dangerous. Contact will likely lead to a violent explosion. |
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Action(s) |
| Discoloration of material in contact with this compound. | Chemical attack and decomposition. | IMMEDIATE EVACUATION. This is a sign of a highly unstable and dangerous situation that could lead to an imminent explosion. Do not attempt to handle or disturb the material. Activate emergency protocols. |
| Formation of crystals or precipitates. | Formation of unstable perchlorate salts or decomposition products. | IMMEDIATE EVACUATION. This indicates a severe and immediate explosion hazard. Do not touch or move the container. Activate emergency protocols. |
| Unexpected temperature increase. | Exothermic reaction or decomposition. | IMMEDIATE EVACUATION. This is a critical indicator of a runaway reaction that will likely result in an explosion. Activate emergency protocols. |
| Spill of this compound. | Accidental release. | IMMEDIATE EVACUATION of the area. Do not attempt to clean up the spill. Activate emergency protocols and notify hazardous materials response team. Spills should be handled only by trained professionals with specialized equipment. |
Experimental Protocols
Due to the extreme danger, providing a detailed experimental protocol for handling this compound is beyond the scope of a general guide. Any work with this substance must be conducted under the direct supervision of an expert in explosives chemistry, with a rigorously reviewed and approved standard operating procedure (SOP). The following are general principles that must be incorporated into any such SOP:
-
Synthesis: Synthesis of this compound should only be performed by highly trained professionals using established and thoroughly vetted procedures, typically involving the reaction of silver perchlorate with ethyl iodide in an inert solvent or the distillation of barium ethyl sulfate (B86663) and barium perchlorate.[1]
-
Handling:
-
Always work with the smallest possible quantities.
-
All operations must be conducted remotely behind a blast shield in a designated explosives laboratory.
-
Use non-metallic, spark-proof tools.
-
Avoid all sources of friction, impact, and static electricity.
-
Ground all equipment.
-
Work in a well-ventilated area to prevent the accumulation of vapors.
-
-
Decontamination and Disposal:
-
All equipment must be decontaminated using a validated procedure, which may involve treatment with a reducing agent to destroy the perchlorate.
-
All waste containing this compound is considered highly explosive and must be disposed of according to strict institutional and regulatory protocols for explosive waste.
-
Visualizations
Caption: Material selection workflow for this compound.
Caption: Potential consequences of material incompatibility.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Electrochemical Corrosion Behavior of Aluminum in Perchloric Acid [scirp.org]
- 3. calpaclab.com [calpaclab.com]
- 4. houstonpolytank.com [houstonpolytank.com]
- 5. braskem.com.br [braskem.com.br]
- 6. hmcpolymers.com [hmcpolymers.com]
- 7. foxxlifesciences.in [foxxlifesciences.in]
- 8. Chemical resistance, PTFE | Materials | Polyfluor [polyfluor.nl]
- 9. PTFE (Polytetrafluoroethylene) - Chemical Compatibility Chart [blog.darwin-microfluidics.com]
- 10. calpaclab.com [calpaclab.com]
- 11. PVC (Polyvinyl Chloride) – Chemical Resistance Chart [blog.darwin-microfluidics.com]
- 12. ipexna.com [ipexna.com]
- 13. j-flex.com [j-flex.com]
- 14. chemtools.com.au [chemtools.com.au]
- 15. calpaclab.com [calpaclab.com]
- 16. flowcrete.eu [flowcrete.eu]
- 17. buildsite.com [buildsite.com]
- 18. epoxytops.com [epoxytops.com]
- 19. ineos.com [ineos.com]
- 20. researchgate.net [researchgate.net]
- 21. azom.com [azom.com]
- 22. Corrosion Studies on Stainless Steel (FE6956) in Hydrochloric Acid Solution [scirp.org]
- 23. researchgate.net [researchgate.net]
- 24. Electrochemical Corrosion Behavior of Aluminum in Perchloric Acid [scirp.org]
- 25. researchgate.net [researchgate.net]
- 26. apsc-mtrl.sites.olt.ubc.ca [apsc-mtrl.sites.olt.ubc.ca]
- 27. Corrosion Resistance of Hastelloy C-276 to Hydrochloric Acid [metalspiping.com]
- 28. lorric.com [lorric.com]
- 29. Performance of Corrosion-Resistant Alloys in Concentrated Acids [amse.org.cn]
- 30. parrinst.com [parrinst.com]
- 31. researchgate.net [researchgate.net]
- 32. scs.illinois.edu [scs.illinois.edu]
- 33. research.cuanschutz.edu [research.cuanschutz.edu]
- 34. labdepotinc.com [labdepotinc.com]
Validation & Comparative
comparing the reactivity of ethyl perchlorate and methyl iodide
A Comparative Guide to the Reactivity of Ethyl Perchlorate (B79767) and Methyl Iodide
For researchers, scientists, and drug development professionals, understanding the reactivity of alkylating agents is paramount for predictable and safe experimental design. This guide provides an objective comparison of the reactivity of two such agents: ethyl perchlorate and methyl iodide. The information presented is supported by experimental data to highlight their distinct chemical behaviors, with a particular emphasis on nucleophilic substitution reactions.
Introduction
This compound (C₂H₅ClO₄) and methyl iodide (CH₃I) are both potent electrophiles used in organic synthesis to introduce ethyl and methyl groups, respectively. However, their reactivity profiles, mechanisms of action, and associated hazards differ significantly. This guide will delve into these differences, providing a clear comparison to inform the selection of the appropriate reagent for specific research applications.
Reactivity and Reaction Kinetics
The reactivity of an alkylating agent is largely governed by the nature of its leaving group. In this comparison, the perchlorate anion (ClO₄⁻) and the iodide anion (I⁻) are the respective leaving groups.
Methyl Iodide:
Methyl iodide is a classic substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. Its reactivity is well-documented and serves as a benchmark for studying nucleophilic substitution. The rate of reaction for methyl iodide is dependent on the concentration of both the substrate and the nucleophile, following second-order kinetics.[1][2]
Rate = k[CH₃I][Nucleophile]
Factors influencing the reactivity of methyl iodide include:
-
Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates.
-
Steric Hindrance: As a sterically unhindered primary halide, methyl iodide readily undergoes Sₙ2 reactions.[3]
-
Solvent: Polar aprotic solvents are typically favored for Sₙ2 reactions involving methyl iodide.
This compound and other Alkyl Perchlorates:
Alkyl perchlorates, including this compound, are known to be exceptionally reactive alkylating agents. This high reactivity is attributed to the outstanding leaving group ability of the perchlorate anion. The perchlorate ion is highly stabilized by resonance, making it a very weak base and an excellent leaving group.
Experimental data comparing mthis compound to methyl iodide in reactions with N,N-dimethylanilines in benzene (B151609) at 25.0°C reveals that mthis compound reacts 1170 times faster than methyl iodide .[4] This substantial difference in reaction rates underscores the significantly greater electrophilicity of alkyl perchlorates. The reactions of methyl, ethyl, and isopropyl perchlorates with N,N-dimethylanilines were found to proceed with second-order kinetics.[4]
The solvolysis of mthis compound has also been studied and is consistent with a conventional Sₙ2 mechanism.[5]
Quantitative Data Summary
The following table summarizes the comparative reactivity data for mthis compound and methyl iodide. While the data is for the methyl analogues, it provides a strong indication of the relative reactivity of their ethyl counterparts.
| Parameter | Mthis compound | Methyl Iodide | Reference |
| Relative Rate Constant (kMeOClO₃/kMeI) | 1170 | 1 | [4] |
| Reaction with N,N-dimethylaniline (in Benzene at 25.0°C) | |||
| Reaction Kinetics | Second-order | Second-order | [4] |
Experimental Protocols
Kinetic Analysis of the Reaction of Methyl Iodide with a Nucleophile (Illustrative Protocol)
This protocol outlines a general method for determining the second-order rate constant for the reaction of methyl iodide with a nucleophile, such as hydroxylamine.
Materials:
-
Methyl iodide (CH₃I)
-
Hydroxylamine (NH₂OH) or other desired nucleophile
-
Appropriate solvent (e.g., aqueous solution, acetonitrile)
-
Standard solutions for titration or chromatographic analysis
-
Thermostatted reaction vessel
-
Analytical instrument (e.g., gas chromatograph, titrator)
Procedure:
-
Solution Preparation: Prepare solutions of known concentrations of methyl iodide and the nucleophile in the chosen solvent. A significant molar excess of the nucleophile is often used to ensure pseudo-first-order conditions with respect to methyl iodide.
-
Reaction Initiation: In a thermostatted reaction vessel at a constant temperature (e.g., 25°C), mix the reactant solutions to initiate the reaction.
-
Monitoring Reaction Progress: At regular time intervals, withdraw aliquots from the reaction mixture.
-
Analysis: Quench the reaction in the aliquot if necessary and analyze the concentration of a reactant or product. For instance, the concentration of the iodide ion product can be monitored.
-
Data Analysis: Plot the appropriate concentration data versus time to determine the rate constant. For a second-order reaction, a plot of 1/[Reactant] versus time will yield a straight line with a slope equal to the rate constant, k.
Synthesis and Handling of this compound
WARNING: this compound and other simple alkyl perchlorates are extremely powerful and sensitive explosives .[6] Their synthesis and handling should only be undertaken by experienced professionals in a specialized laboratory equipped with appropriate safety measures, including blast shields and remote handling capabilities.
A common method for the preparation of alkyl perchlorates involves the reaction of an alkyl halide with silver perchlorate.[6]
Materials:
-
Ethyl iodide (C₂H₅I)
-
Silver perchlorate (AgClO₄)
-
Anhydrous ether or other suitable inert solvent
Procedure (Conceptual Outline - Not for execution without expert supervision):
-
A solution of silver perchlorate in a suitable anhydrous solvent (e.g., ether) is prepared.
-
Ethyl iodide is added to the silver perchlorate solution.
-
The reaction mixture is stirred, leading to the precipitation of silver iodide (AgI).
-
The precipitated silver iodide is removed by filtration.
-
The filtrate contains the this compound in solution. Cautious evaporation of the solvent would yield the ester, but this is an extremely hazardous step.[6]
Reaction Mechanisms and Logical Relationships
The primary reaction mechanism for both this compound and methyl iodide in the presence of a nucleophile is the Sₙ2 reaction. The key difference in their reactivity lies in the leaving group's ability to depart.
The following diagram illustrates the logical relationship between the components of an Sₙ2 reaction and the factors influencing the reactivity of the alkylating agent.
Caption: Sₙ2 reaction pathway for alkylating agents.
The following diagram illustrates the experimental workflow for a typical kinetic study of a nucleophilic substitution reaction.
Caption: Experimental workflow for kinetic analysis.
Conclusion
Both this compound and methyl iodide are effective alkylating agents that primarily react via an Sₙ2 mechanism. The most striking difference between them is their reactivity, with this compound being significantly more reactive due to the exceptional leaving group ability of the perchlorate anion. This high reactivity, however, comes with the severe hazard of being highly explosive. Methyl iodide, while less reactive, is a much safer and more commonly used reagent for routine synthetic applications. The choice between these two reagents must be carefully considered, weighing the required reactivity against the substantial safety implications associated with the handling of alkyl perchlorates. For most applications, the reactivity of methyl iodide is sufficient and presents a much lower risk profile. This compound should only be considered for specific applications where its extreme reactivity is essential and can be managed with the utmost caution in a specialized setting.
References
- 1. scribd.com [scribd.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.coach [chemistry.coach]
- 4. Perchlorate esters. 4. Kinetics and mechanism of the reactions of alkyl perchlorates with N,n-dimethylanilines in benzene/sup 1/ /sup 2/ (Journal Article) | OSTI.GOV [osti.gov]
- 5. Perchlorate esters. Part 9. Correlation of the rates of solvolysis of mthis compound using the extended Grunwald–Winstein equation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
A Comparative Guide to Safer Alternatives for Ethyl Perchlorate as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
The use of potent alkylating agents is fundamental in organic synthesis, particularly within the pharmaceutical and life sciences industries. Ethyl perchlorate (B79767), while a powerful ethylating agent, poses an extreme and often unpredictable explosion hazard, making its use highly discouraged in a research setting. Organic perchlorate esters are notoriously unstable and can detonate violently when subjected to heat, shock, or friction, and sometimes without any apparent cause. This guide provides a comparative overview of safer and effective alternatives to ethyl perchlorate for ethylation reactions, focusing on triethyloxonium (B8711484) tetrafluoroborate (B81430), diethyl sulfate (B86663), and ethyl trifluoromethanesulfonate. The performance of these alternatives is supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for a given synthetic challenge.
Overview of Alternatives
The primary alternatives to this compound discussed in this guide are powerful electrophilic ethylating agents that offer a significantly improved safety profile.
-
Triethyloxonium Tetrafluoroborate (Meerwein's Reagent): A versatile and powerful crystalline solid, it is a strong ethylating agent for a wide variety of nucleophiles, including ethers, sulfides, amines, and amides. It is particularly useful for alkylating weakly nucleophilic substrates under neutral or mildly acidic conditions.
-
Diethyl Sulfate: A potent and cost-effective liquid ethylating agent. However, it is classified as a probable human carcinogen and is toxic, requiring careful handling in a fume hood. It is effective for the ethylation of phenols, amines, and thiols.
-
Ethyl Trifluoromethanesulfonate (Ethyl Triflate): An exceptionally reactive liquid ethylating agent, often considered one of the strongest available. The triflate anion is an excellent leaving group, making ethyl triflate highly effective for the ethylation of a wide range of nucleophiles, even those that are unreactive towards other alkylating agents.
Comparative Performance Data
The following tables provide a summary of the physical and chemical properties of the alternative ethylating agents and a comparison of their performance in representative alkylation reactions.
Table 1: General Properties of Ethylating Agents
| Property | Triethyloxonium Tetrafluoroborate ([Et₃O]BF₄) | Diethyl Sulfate ((EtO)₂SO₂) | Ethyl Trifluoromethanesulfonate (EtOTf) |
| Physical State | White crystalline solid | Colorless oily liquid | Colorless liquid |
| Molar Mass | 189.99 g/mol | 154.18 g/mol | 178.13 g/mol |
| Reactivity | Very high | High | Extremely high |
| Substrate Scope | Broad: O, N, S, and some C-nucleophiles | O, N, S-nucleophiles | Very broad: O, N, S, and C-nucleophiles |
| Key Hazards | Corrosive, reacts with water | Probable human carcinogen, toxic, corrosive | Corrosive, reacts with water |
| Handling | Handle under inert atmosphere, store at low temperature | Use in a fume hood with appropriate personal protective equipment | Handle under inert atmosphere, store at low temperature |
Table 2: Performance in Ethylation Reactions
| Reaction Type | Substrate | Reagent | Conditions | Yield | Reference |
| O-Ethylation | Phenol (B47542) | Diethyl Sulfate | K₂CO₃, Acetone, Reflux | High (Anisole is formed with Dimethyl Sulfate) | |
| O-Ethylation | Cyclohexanol | Triethyloxonium Tetrafluoroborate | Neutral pH | High | |
| N-Ethylation | Aniline (B41778) | Triethyloxonium Tetrafluoroborate | CH₂Cl₂, rt | High | |
| N-Ethylation | Aniline | Diethyl Sulfate | Na₂CO₃, H₂O, 100°C | Good | |
| C-Ethylation | Diethyl Malonate | Diethyl Sulfate | NaOEt, EtOH | ~79-83% (for methyl derivative) |
Experimental Protocols
Protocol 1: O-Ethylation of a Phenol using Diethyl Sulfate
This protocol is adapted from the well-established Williamson ether synthesis, a common method for preparing ethers.
Reaction: Phenol + Diethyl Sulfate → Phenetole
Materials:
-
Phenol
-
Diethyl Sulfate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Diethyl ether
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add diethyl sulfate (1.1 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude phenetole.
-
Purify the product by distillation or column chromatography if necessary.
Protocol 2: N-Ethylation of an Amine using Triethyloxonium Tetrafluoroborate
This protocol describes a general procedure for the N-ethylation of a primary or secondary amine.
Reaction: Aniline + [Et₃O]BF₄ → N-Ethylaniline
Materials:
-
Aniline
-
Triethyloxonium Tetrafluoroborate ([Et₃O]BF₄)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution or suspension of triethyloxonium tetrafluoroborate (1.1 eq) in anhydrous dichloromethane.
-
Slowly add the triethyloxonium tetrafluoroborate solution/suspension to the aniline solution at 0 °C with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford N-ethylaniline.
Protocol 3: C-Ethylation of an Active Methylene (B1212753) Compound using Diethyl Sulfate
This protocol is a standard procedure for the alkylation of active methylene compounds like diethyl malonate.
Reaction: Diethyl Malonate + Diethyl Sulfate → Diethyl Ethylmalonate
Materials:
-
Diethyl Malonate
-
Sodium Ethoxide (NaOEt)
-
Absolute Ethanol (B145695)
-
Diethyl Sulfate
-
Dilute Hydrochloric Acid (HCl)
-
Anhydrous Calcium Chloride (CaCl₂)
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal (1.0 eq) in ethanol under an inert atmosphere in a three-necked flask equipped with a stirrer and reflux condenser.
-
To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise with stirring.
-
Add diethyl sulfate (1.05 eq) to the reaction mixture.
-
Heat the mixture to reflux for 2-3 hours, until the reaction is complete (can be monitored by the disappearance of the starting material on TLC).
-
Cool the reaction mixture and pour it into water.
-
Separate the ester layer and wash it with dilute HCl and then with water.
-
Dry the crude product with anhydrous CaCl₂.
-
Purify the diethyl ethylmalonate by vacuum distillation. A similar procedure for the methylation of diethyl malonate reports yields of 79-83%.
Visualizations
Below are diagrams illustrating a general experimental workflow for an alkylation reaction and the mechanisms of action for the discussed alkylating agents.
Caption: General workflow for an ethylation reaction.
Caption: Simplified alkylation mechanisms.
Comparative Stability of Alkyl Perchlorates: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of chemical reagents is paramount for ensuring laboratory safety and experimental reproducibility. This guide provides a comparative analysis of the stability of different alkyl perchlorates, a class of compounds known for their high reactivity and potential hazards. The information presented herein is intended to inform risk assessments and promote safe handling practices.
Alkyl perchlorates are esters of perchloric acid and are recognized as highly energetic materials. Their stability is a critical concern, as they can be sensitive to shock, friction, and heat, posing a significant explosion hazard. Generally, the stability of n-alkyl perchlorates increases with the length of the alkyl chain. Lower alkyl perchlorates, such as methyl and ethyl perchlorate (B79767), are notoriously unstable and extremely dangerous to handle.
Comparative Stability Data
Precise quantitative data on the comparative stability of a full range of alkyl perchlorates is scarce in publicly available literature due to the inherent dangers of working with these compounds. However, based on available information and qualitative descriptions, a general trend of decreasing sensitivity with increasing alkyl chain length can be established.
| Alkyl Perchlorate | Molecular Formula | Impact Sensitivity | Friction Sensitivity | Thermal Stability |
| Methyl Perchlorate | CH₃ClO₄ | Extremely sensitive. Reported to be more explosive than methyl nitrate. | Extremely sensitive. | Highly unstable. Can decompose explosively with minimal provocation. |
| This compound | C₂H₅ClO₄ | Extremely sensitive. | Extremely sensitive. | Highly unstable. Prone to explosive decomposition. |
| n-Propyl Perchlorate | C₃H₇ClO₄ | Very sensitive. | Very sensitive. | Unstable. Sensitivity decreases compared to methyl and ethyl perchlorates, but still highly hazardous. |
| n-Butyl Perchlorate | C₄H₉ClO₄ | Sensitive. | Sensitive. | More stable than lower homologues, but still a dangerous and sensitive material. |
| n-Amyl Perchlorate | C₅H₁₁ClO₄ | Detonated by a 5 kg weight dropped from a height of 2 to 5 inches. | Data not available, but expected to be sensitive. | Charring temperature reported to be between 150 and 350°C. |
| n-Hexyl Perchlorate | C₆H₁₃ClO₄ | Detonated by a 5 kg weight dropped from a height of 2 to 5 inches. | Data not available, but expected to be sensitive. | Charring temperature reported to be between 150 and 350°C, generally proportional to the chain length. |
| n-Heptyl Perchlorate | C₇H₁₅ClO₄ | Detonated by a 5 kg weight dropped from a height of 2 to 5 inches. | Data not available, but expected to be sensitive. | Charring temperature reported to be between 150 and 350°C, generally proportional to the chain length. |
| n-Octyl Perchlorate | C₈H₁₇ClO₄ | Detonated by a 5 kg weight dropped from a height of 2 to 5 inches. The longer chain alkyl perchlorates are generally less sensitive than the shorter chains. | Data not available, but expected to be less sensitive than shorter chains. | Charring temperature reported to be between 150 and 350°C, generally proportional to the chain length. |
Note: The data for n-amyl through n-octyl perchlorate is based on a single study and should be interpreted with caution. The impact sensitivity is described qualitatively, and specific energy values are not provided. The "charring temperature" is not a precise measure of decomposition onset and can be influenced by experimental conditions. Isomeric forms (e.g., isopropyl, tert-butyl) are generally more unstable than their n-alkyl counterparts.
Factors Influencing Alkyl Perchlorate Stability
The stability of alkyl perchlorates is influenced by several factors. Understanding these relationships is crucial for predicting and mitigating potential hazards.
Experimental Protocols
Due to the extreme hazards associated with alkyl perchlorates, detailed and validated experimental protocols for their synthesis and stability testing are not widely published. The following are generalized descriptions of standard methods used for energetic materials, which would require significant adaptation and stringent safety precautions for use with alkyl perchlorates. It is strongly advised that only highly experienced personnel in specialized facilities attempt to work with these materials.
Synthesis of n-Alkyl Perchlorates (General Method)
A common laboratory synthesis involves the reaction of an alkyl iodide with silver perchlorate in an inert solvent.
Workflow for Synthesis:
Impact Sensitivity Testing (Drop Weight Test)
This test determines the sensitivity of a material to impact. A weight is dropped from a specific height onto a sample.
-
Apparatus: A standardized drop weight apparatus (e.g., ERL Type 12 or BAM Fallhammer).
-
Sample Preparation: A small, precise amount of the liquid sample is placed on a specified anvil, often within a retaining ring.
-
Procedure: A weight (e.g., 2.5 or 5 kg) is dropped from varying heights onto the sample. The result is recorded as a "go" (detonation, deflagration, or decomposition) or "no-go." The Bruceton method is often used to determine the height at which there is a 50% probability of initiation (H₅₀).
-
Critical Considerations for Alkyl Perchlorates:
-
All operations must be conducted remotely.
-
Blast shields and other appropriate personal protective equipment are mandatory.
-
The amount of sample used should be the absolute minimum required.
-
Friction Sensitivity Testing (BAM Friction Test)
This test assesses the sensitivity of a material to frictional stimuli.
-
Apparatus: A BAM friction tester, which consists of a porcelain peg and a movable porcelain plate.
-
Sample Preparation: A small amount of the liquid sample is applied to the porcelain plate.
-
Procedure: The porcelain peg is pressed onto the sample with a specified load, and the plate is moved back and forth. The test is repeated with increasing loads until a reaction (e.g., crackling, report, or decomposition) is observed.
-
Critical Considerations for Alkyl Perchlorates:
-
Remote operation is essential.
-
Extreme caution must be exercised when applying the sample and setting the load.
-
Thermal Stability Testing (Differential Scanning Calorimetry - DSC)
DSC is used to measure the heat flow to or from a sample as a function of temperature or time, allowing for the determination of decomposition temperatures and exothermic activity.
-
Apparatus: A differential scanning calorimeter.
-
Sample Preparation: A very small amount of the liquid sample (typically microliters) is hermetically sealed in a sample pan.
-
Procedure: The sample is heated at a controlled rate (e.g., 5 or 10 °C/min) in an inert atmosphere. The heat flow is monitored, and any exothermic events, indicating decomposition, are recorded. The onset temperature of the first major exotherm is often taken as an indicator of thermal stability.
-
Critical Considerations for Alkyl Perchlorates:
-
The use of high-pressure crucibles may be necessary to contain any gaseous decomposition products.
-
The sample size must be kept extremely small to minimize the risk of a violent event damaging the instrument.
-
The experiment should be conducted in a well-ventilated and protected area.
-
Safety Precautions
Working with alkyl perchlorates requires the highest level of safety precautions.
-
Personal Protective Equipment (PPE): Full-body protection, including a blast shield, face shield, heavy-duty gloves, and a flame-retardant lab coat, is essential.
-
Engineering Controls: All work must be conducted in a fume hood specifically designed for explosive materials, with a blast-proof sash. Remote handling equipment should be used whenever possible.
-
Handling: Avoid all sources of friction, shock, and heat. Use non-sparking tools. Never work alone.
-
Storage: Alkyl perchlorates should not be stored. They should be synthesized in small quantities and used immediately. If temporary storage is unavoidable, it must be in a designated, explosion-proof magazine.
-
Disposal: Disposal must be handled by trained explosive ordnance disposal personnel.
Disclaimer: This guide is intended for informational purposes only and does not constitute a recommendation to handle or use alkyl perchlorates. The synthesis and handling of these materials are extremely dangerous and should only be attempted by qualified professionals in appropriately equipped facilities. Always consult comprehensive safety literature and conduct a thorough risk assessment before undertaking any work with energetic materials.
A Comparative Guide to Analytical Methods for Ethyl Perchlorate Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of ethyl perchlorate (B79767) is crucial for safety and regulatory compliance. This guide provides an objective comparison of common analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for your specific needs. The primary methods discussed are Ion Chromatography (IC) with various detection techniques and High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
Performance Data Comparison
The selection of an analytical method often depends on its performance characteristics. The following table summarizes the key quantitative data for validated methods used in perchlorate quantification.
| Method | Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Recovery | Precision (%RSD) |
| EPA 314.0 | IC-Conductivity | 0.53 µg/L[1] | 4.0 µg/L[1] | >0.999[2] | 85-115% | <15% |
| EPA 331.0 | LC-ESI-MS/MS | 0.005-0.008 µg/L[1] | 0.022-0.056 µg/L[1] | >0.99 | 80-120% | <20% |
| EPA 332.0 | IC-ESI-MS | 0.02 µg/L[1] | 0.10 µg/L[1] | >0.995 | 80-120%[3] | <20%[3] |
| EPA 6850 | HPLC-ESI-MS/MS | ~0.05 µg/L[4] | ~0.15 µg/L | >0.99 | 80-120%[3] | <15%[5] |
| UPLC-MS/MS | UPLC-MS/MS | 0.009 µg/L[6] | 0.030 µg/L[6] | 0.9999[6] | 88%[5] | 1.56-2.15%[6] |
Experimental Workflows and Logical Relationships
The following diagram illustrates a generalized workflow for the validation of an analytical method for ethyl perchlorate quantification.
Caption: General workflow for analytical method validation.
Detailed Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide. These protocols are based on established EPA methods and are intended to serve as a starting point for laboratory-specific standard operating procedures (SOPs).
Method 1: Ion Chromatography with Suppressed Conductivity Detection (Based on EPA Method 314.0)
This method is suitable for the determination of perchlorate in drinking water and other low ionic strength matrices.[7][8]
-
Instrumentation:
-
Reagents:
-
Reagent Water: Deionized water, Type I grade (18 MΩ-cm or better).
-
Eluent: 50-65 mM Sodium Hydroxide (B78521) or Potassium Hydroxide.[1]
-
Stock Standard Solution: 1000 mg/L perchlorate solution, commercially available or prepared from sodium perchlorate.
-
-
Procedure:
-
Sample Preparation: Filter samples through a 0.45 µm filter prior to analysis.[8] For high ionic strength matrices, pretreatment with Ba/Ag/H cartridges may be necessary to remove interfering ions like sulfate (B86663) and chloride.
-
Instrument Setup: Equilibrate the IC system with the eluent until a stable baseline is achieved.
-
Calibration: Prepare a series of calibration standards by diluting the stock standard solution. The concentration range should bracket the expected sample concentrations (e.g., 1-100 µg/L).
-
Analysis: Inject a fixed volume of the sample and standards into the IC system.
-
Quantification: Identify and quantify the perchlorate peak based on its retention time and the calibration curve.
-
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) (Based on EPA Method 331.0)
This method offers high sensitivity and selectivity, making it suitable for complex matrices and trace-level quantification.[10][11]
-
Instrumentation:
-
Reagents:
-
Reagent Water: Deionized water, Type I grade.
-
Mobile Phase: A typical mobile phase is a mixture of ammonium (B1175870) bicarbonate in water and acetonitrile.[11]
-
Stock Standard Solution: 1000 mg/L perchlorate solution.
-
Internal Standard: ¹⁸O-labeled perchlorate (Cl¹⁸O₄⁻).
-
-
Procedure:
-
Sample Preparation: Add a known amount of the internal standard to all samples, standards, and blanks. Filtration through a 0.2 µm filter is recommended.[12]
-
Instrument Setup: Optimize the MS/MS parameters, including the electrospray voltage, gas flows, and collision energies for the perchlorate and internal standard transitions (e.g., m/z 99 -> 83 for ³⁵ClO₄⁻ and m/z 101 -> 85 for ³⁷ClO₄⁻).[8]
-
Calibration: Prepare calibration standards containing the internal standard.
-
Analysis: Inject the prepared samples and standards into the LC-MS/MS system.
-
Quantification: Quantify perchlorate using the ratio of the analyte peak area to the internal standard peak area against the calibration curve.
-
Method 3: Ion Chromatography with Mass Spectrometry (IC-MS) (Based on EPA Method 332.0)
This method combines the separation power of IC with the specificity of MS detection.[13][14]
-
Instrumentation:
-
Ion Chromatograph system.
-
Anion exchange analytical column.
-
Conductivity suppressor.
-
Single quadrupole or tandem mass spectrometer with an ESI source.
-
-
Reagents:
-
Reagent Water: Deionized water, Type I grade.
-
Eluent: Potassium hydroxide (KOH) solution.
-
Stock Standard Solution: 1000 mg/L perchlorate solution.
-
Internal Standard: ¹⁸O-labeled perchlorate (Cl¹⁸O₄⁻).
-
-
Procedure:
-
Sample Preparation: Add the internal standard to all samples and standards.
-
Instrument Setup: Equilibrate the IC system and optimize the MS detector.
-
Calibration: Prepare calibration standards with the internal standard.
-
Analysis: Inject samples and standards into the IC-MS system.
-
Quantification: Use the internal standard method for quantification, monitoring the characteristic ions for perchlorate and its isotopically labeled internal standard.[15]
-
Method 4: High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) (Based on EPA Method 6850)
This is a robust method for the determination of perchlorate in various environmental matrices including water and soil.[3][16]
-
Instrumentation:
-
HPLC system.
-
Analytical column capable of separating perchlorate from matrix interferences.
-
Mass spectrometer (single quadrupole or tandem) with an ESI source.
-
-
Reagents:
-
Reagent Water: Deionized water, Type I grade.
-
Mobile Phase: Dependent on the column used, often a mixture of an aqueous buffer and an organic solvent.
-
Stock Standard Solution: 1000 mg/L perchlorate solution.
-
Internal Standard: Isotopically labeled perchlorate.
-
-
Procedure:
-
Sample Preparation: For solid samples, an extraction step (e.g., with reagent water) is required.[5] All samples should be filtered. Add the internal standard.
-
Instrument Setup: Optimize HPLC and MS conditions.
-
Calibration: Prepare calibration standards with the internal standard.
-
Analysis: Inject the prepared samples and standards.
-
Quantification: Use the internal standard calibration method for accurate quantification.[3]
-
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. waters.com [waters.com]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. Ultra-performance liquid chromatography/tandem mass spectrometry for the trace-level identification of perchlorate in filtered drinking water treated with ozonation and chlorination disinfection processes - Journal of King Saud University - Science [jksus.org]
- 7. NEMI Method Summary - 314.0 [nemi.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. waterboards.ca.gov [waterboards.ca.gov]
- 10. NEMI Method Summary - 331.0 [nemi.gov]
- 11. waters.com [waters.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. NEMI Method Summary - 332.0 [nemi.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. epa.gov [epa.gov]
A Comparative Guide to the Cross-Validation of Spectroscopic Data for Ethanol Analysis
For researchers, scientists, and drug development professionals, the rigorous validation of analytical techniques is crucial for ensuring data integrity and reliability. This guide provides a comprehensive comparison of common spectroscopic methods—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopy—for the analysis of ethanol (B145695). It outlines the experimental protocols for data acquisition and presents a framework for cross-validation to ensure the accuracy and consistency of results across different analytical platforms.
Data Presentation: Spectroscopic Signatures of Ethanol
The following tables summarize the key quantitative data obtained from IR, NMR, and Raman spectroscopy of a pure ethanol sample. These values serve as a reference for the cross-validation process.
Table 1: Infrared (IR) Spectroscopy Data for Ethanol
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3391 | O-H stretch (hydrogen-bonded) | Strong, Broad[1][2][3] |
| ~2981 | C-H stretch | Strong[1] |
| ~1350-1260 | O-H bend | Moderate[1] |
| ~1055 | C-O stretch | Strong[1][2][3] |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data for Ethanol
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.22 | Triplet | 3H | CH₃ |
| ~3.68 | Quartet | 2H | CH₂ |
| ~2.6 (variable) | Singlet | 1H | OH |
Note: The chemical shift of the hydroxyl proton is variable and can be influenced by solvent, concentration, and temperature.[4][5]
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data for Ethanol
| Chemical Shift (δ) ppm | Assignment |
| ~18 | CH₃ |
| ~58 | CH₂ |
Table 4: Raman Spectroscopy Data for Ethanol
| Raman Shift (cm⁻¹) | Vibrational Mode | Intensity |
| ~883 | C-C-O symmetric stretch | Strong[6][7][8] |
| ~1053 | C-O stretch | Moderate[7][9] |
| ~1096 | C-C stretch | Moderate[7][9] |
| ~1287 | CH₂ deformation | Weak[9] |
| ~1462 | CH₃ antisymmetric deformation | Moderate[9] |
| ~2887 | CH₃/CH₂ symmetric stretch | Strong[9] |
| ~2934 | CH₂ asymmetric stretch | Strong[9] |
| ~2975 | CH₃ asymmetric stretch | Strong[9] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of spectroscopic data. The following are generalized protocols for obtaining IR, NMR, and Raman spectra of an ethanol sample.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Sample Preparation : A drop of the ethanol sample is placed directly onto the ATR (Attenuated Total Reflectance) crystal.[10] For transmission spectroscopy, a liquid cell with infrared-transparent windows (e.g., NaCl or KBr) is used.
-
Data Acquisition :
-
A background spectrum of the empty ATR crystal or cell is recorded.
-
The sample spectrum is then recorded.
-
The final spectrum is typically an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The spectral range is typically 4000-400 cm⁻¹.[11]
-
-
Data Processing : The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
-
Sample Preparation :
-
Approximately 0.5-1.0 mL of the ethanol sample is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.[4]
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration (δ = 0.00 ppm).[4][12]
-
-
Data Acquisition :
-
The sample is placed in the NMR probe, and the magnetic field is shimmed to achieve homogeneity.
-
For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.
-
-
Data Processing :
-
The FID is Fourier transformed to obtain the NMR spectrum.
-
The spectrum is phased, and the baseline is corrected.
-
The chemical shifts are referenced to TMS.
-
For ¹H NMR, the peaks are integrated to determine the relative ratios of protons.
-
Raman Spectroscopy
-
Instrumentation : A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.[13]
-
Sample Preparation : The ethanol sample is placed in a glass vial or a quartz cuvette.[13]
-
Data Acquisition :
-
The laser is focused on the sample.
-
The scattered light is collected and directed to the spectrometer.
-
The spectrum is recorded over a specific Raman shift range (e.g., 200-4000 cm⁻¹).
-
The acquisition time and laser power are optimized to obtain a good signal-to-noise ratio without causing sample degradation.
-
-
Data Processing :
-
The raw spectrum may be subjected to baseline correction to remove fluorescence background.
-
Cosmic ray removal algorithms may be applied.
-
Mandatory Visualizations
Visual workflows and relationship diagrams are critical for understanding the cross-validation process and the interplay between different analytical techniques.
Cross-Validation and Comparative Analysis
Cross-validation is a statistical method used to assess the generalizability of a predictive model and to prevent overfitting. For spectroscopic data, chemometric techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are commonly employed.
Workflow for Cross-Validation:
-
Data Splitting : The collected spectral data is divided into a training set and a testing (or validation) set.
-
Model Building : A predictive model (e.g., a PLS model to predict ethanol concentration) is built using the training set.
-
Model Validation : The model's performance is evaluated using the testing set. This process is often repeated multiple times with different subsets of the data (k-fold cross-validation) to obtain a more robust estimate of the model's performance.
-
Comparative Analysis : The results from different spectroscopic techniques can be compared using statistical metrics such as the Root Mean Square Error (RMSE) of prediction and the coefficient of determination (R²). A high R² and a low RMSE indicate a better predictive model.
By comparing the models derived from IR, NMR, and Raman data, researchers can determine which technique, or combination of techniques, provides the most accurate and reliable results for their specific application. This cross-validation approach ensures that the analytical methods are robust and that the data generated is of high quality, which is paramount in research and drug development.
References
- 1. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. shivajicollege.ac.in [shivajicollege.ac.in]
- 6. faculty.fortlewis.edu [faculty.fortlewis.edu]
- 7. Non-Destructive and Non-Invasive Measurement of Ethanol and Toxic Alcohol Strengths in Beverages and Spirits Using Portable Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. IR Quantification Of Ethanol - Free Essay Example - Edubirdie [hub.edubirdie.com]
- 12. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. jasco-global.com [jasco-global.com]
Performance Comparison of Ethyl Perchlorate in Different Solvent Systems: A Guide for Researchers
Disclaimer: Ethyl perchlorate (B79767) is a highly unstable and explosive compound. Its synthesis and handling should only be undertaken by experienced professionals in a specialized laboratory environment equipped with appropriate safety measures, including blast shields and remote handling capabilities. This guide is intended for informational purposes only and does not constitute a recommendation to handle this substance without rigorous safety protocols.
Ethyl perchlorate (C₂H₅ClO₄) is a potent alkylating agent of significant interest in organic synthesis. However, its extreme sensitivity to shock, friction, and heat severely limits its practical application. The choice of solvent is critical in modulating its reactivity and stability. Due to the hazardous nature of this compound, comprehensive comparative studies across a wide range of solvents are scarce in the published literature. This guide summarizes the available quantitative data and provides insights into its performance based on established chemical principles.
Quantitative Performance Data
| Solvent | Reactant System | Second-Order Rate Constant (k) at 25.0 °C (M⁻¹s⁻¹) | Activation Enthalpy (ΔH‡) (kcal/mol) | Activation Entropy (ΔS‡) (cal/mol·K) |
| Benzene (B151609) | This compound + N,N-dimethylaniline | 2.15 x 10⁻³ | 13.1 | -29 |
| Acetonitrile | N/A | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |
| Dichloromethane | N/A | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |
| Ethanol | N/A | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |
| Diethyl Ether | N/A | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |
Experimental Protocols
Synthesis of this compound for Kinetic Studies
A common laboratory synthesis involves the reaction of silver perchlorate with an ethyl halide, such as ethyl iodide or ethyl bromide, in an inert solvent.[3]
Materials:
-
Anhydrous silver perchlorate (AgClO₄)
-
Ethyl iodide (C₂H₅I)
-
Anhydrous benzene
Procedure:
-
A solution of anhydrous silver perchlorate in anhydrous benzene is prepared.
-
A stoichiometric amount of ethyl iodide is added to the solution.
-
The reaction mixture is stirred at room temperature, protected from light.
-
The precipitated silver iodide is removed by filtration.
-
The resulting benzene solution of this compound is used directly for kinetic experiments.
Caution: This procedure involves a potentially explosive product. All operations must be conducted behind a blast shield.
Kinetic Measurement: Reaction of this compound with N,N-Dimethylaniline in Benzene
The following protocol is based on the study by Kevill and Shen (1981).[1][2]
Materials:
-
Stock solution of this compound in benzene
-
N,N-dimethylaniline
-
Anhydrous benzene
Procedure:
-
Solutions of this compound and N,N-dimethylaniline in benzene of known concentrations are prepared.
-
The solutions are thermostated at the desired temperature (e.g., 25.0 °C).
-
Equal volumes of the two solutions are mixed.
-
The reaction progress is monitored by following the precipitation of the quaternary anilinium perchlorate product.
-
The rate constants are calculated using the second-order rate equation.
Visualizations
Reaction Pathway
The reaction between this compound and N,N-dimethylaniline is a classic example of an S_N2 reaction.
Caption: S_N2 reaction of this compound and N,N-dimethylaniline.
Experimental Workflow for Kinetic Analysis
The workflow for determining the reaction kinetics involves several key steps from preparation to data analysis.
Caption: Workflow for the kinetic analysis of the reaction.
Performance in Other Solvent Systems: An Extrapolation
While quantitative data is lacking for solvents other than benzene, the performance of this compound can be qualitatively predicted based on general principles of physical organic chemistry.
-
Solubility: Perchlorate salts are generally soluble in a range of organic solvents.[4] It is expected that this compound, being a covalent ester, would be soluble in a wide array of non-polar and polar aprotic solvents such as ethers, halogenated hydrocarbons, and acetonitrile. Its solubility in protic solvents like alcohols may be complicated by the potential for solvolysis reactions.
-
Reaction Kinetics: The rate of S_N2 reactions is significantly influenced by the solvent.
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMF, Acetone): These solvents are generally expected to accelerate S_N2 reactions compared to non-polar solvents like benzene. They can solvate the cation of the transition state without strongly solvating the nucleophile, thus increasing the reaction rate.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can solvate both the nucleophile and the leaving group. While solvation of the leaving group can facilitate the reaction, strong solvation of the nucleophile through hydrogen bonding can decrease its nucleophilicity and slow the reaction rate. Furthermore, these solvents may act as nucleophiles themselves, leading to solvolysis as a competing reaction.
-
-
Stability: The stability of alkyl perchlorates is notoriously low. They are prone to explosive decomposition. While there is no comparative data, it is plausible that the stability of this compound in solution is influenced by the solvent. Protic solvents or those with nucleophilic impurities could potentially initiate decomposition pathways. The primary concern remains its inherent instability, which is likely to be a major hazard regardless of the solvent system.
References
- 1. zh.mindat.org [zh.mindat.org]
- 2. Perchlorate esters. 4. Kinetics and mechanism of the reactions of alkyl perchlorates with N,n-dimethylanilines in benzene/sup 1/ /sup 2/ (Journal Article) | OSTI.GOV [osti.gov]
- 3. sciencemadness.org [sciencemadness.org]
- 4. Perchlorate esters. Part 8. Kinetics and mechanism of the methanolysis of mthis compound in benzene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Kinetic Reactivity of Ethyl Perchlorate and Other Electrophiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic reactivity of ethyl perchlorate (B79767) and other common ethyl electrophiles, such as alkyl halides and sulfonates. Due to the extreme reactivity and hazardous nature of ethyl perchlorate, direct comparative kinetic studies are limited. However, by synthesizing available data for related compounds, we can establish a reactivity scale and understand the factors governing their electrophilicity. This guide is intended to aid in the selection of appropriate electrophiles for research and development, with a strong emphasis on safety and handling considerations.
Data Presentation: Relative Reactivity of Ethyl Electrophiles
| Electrophile (Et-LG) | Leaving Group (LG) | Relative Rate of Acetolysis at 25°C | Reference |
| Ethyl Tosylate | Tosylate (OTs) | 1 | [1] |
| Ethyl Triflate | Triflate (OTf) | 30,000 | [1] |
| This compound | Perchlorate (OClO₃) | > 30,000 (Estimated) | - |
| Ethyl Bromide | Bromide (Br) | Varies with nucleophile and solvent | [2] |
| Ethyl Iodide | Iodide (I) | Varies with nucleophile and solvent | [2] |
Note: The reactivity of alkyl halides is highly dependent on the nucleophile and solvent system. In SN2 reactions, the general trend for leaving group ability is I > Br > Cl > F.[2] Perchlorate and triflate are considered "super" leaving groups, far exceeding the reactivity of halides.
Experimental Protocols: Kinetic Analysis of Solvolysis
The determination of reaction rates for highly reactive electrophiles requires precise and often specialized experimental techniques. Below is a generalized protocol for a kinetic study of the solvolysis of an ethyl ester, which can be adapted for various electrophiles, with appropriate safety precautions.
Objective: To determine the first-order rate constant (k) for the solvolysis of an ethyl electrophile in a given solvent.
Materials:
-
Ethyl electrophile (e.g., ethyl triflate)
-
Anhydrous solvent (e.g., acetic acid, ethanol, water mixtures)
-
Indicator solution (e.g., bromothymol blue)
-
Standardized solution of a weak base (e.g., sodium acetate (B1210297) in acetic acid) for titration
-
Constant temperature bath
-
Volumetric flasks, pipettes, and burette
-
Spectrophotometer (for fast reactions)
-
Stopped-flow apparatus (for very fast reactions)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the ethyl electrophile in the chosen anhydrous solvent at a known concentration (e.g., 0.1 M).
-
Prepare the reaction solvent mixture (e.g., 80% ethanol/20% water).
-
Prepare a standardized titrant solution.
-
-
Kinetic Run (Titration Method):
-
Equilibrate the reaction solvent in a constant temperature bath to the desired temperature (e.g., 25.0 ± 0.1 °C).
-
Initiate the reaction by adding a precise volume of the ethyl electrophile stock solution to the equilibrated solvent to achieve the desired final concentration. Start a timer immediately.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding it to a cold, immiscible solvent).
-
Titrate the acid produced during solvolysis in the aliquot with the standardized base solution using an indicator.
-
Record the volume of titrant used at each time point.
-
-
Data Analysis:
-
The concentration of the acid produced at time 't' is proportional to the amount of electrophile that has reacted.
-
The concentration of the unreacted electrophile at time 't', [E]t, can be calculated from the initial concentration, [E]₀, and the concentration at infinite time (after the reaction is complete).
-
For a first-order reaction, a plot of ln([E]t / [E]₀) versus time will yield a straight line with a slope of -k.
-
For Extremely Fast Reactions (e.g., this compound):
For electrophiles that react on the timescale of seconds or milliseconds, traditional methods are inadequate. In such cases, techniques like stopped-flow spectrophotometry are employed.
-
Stopped-Flow Method:
-
Two reactant solutions (one containing the electrophile and the other the solvent/nucleophile) are rapidly mixed in a specially designed chamber.
-
The reaction progress is monitored in real-time by observing a change in a spectroscopic property, such as UV-Vis absorbance or fluorescence, of a reactant, product, or indicator.
-
The change in the signal over time is used to calculate the rate constant.
-
Mandatory Visualization
Experimental Workflow for a Solvolysis Kinetic Study
A generalized workflow for determining the rate of a solvolysis reaction.
Reaction Coordinate Diagram for a SN2 Reaction
Energy profile for a bimolecular nucleophilic substitution (SN2) reaction.
References
Comparative Analysis of Ethyl Perchlorate Synthesis Methods: A Guide for Researchers
Warning: Ethyl perchlorate (B79767) is a dangerously sensitive and powerful explosive. Its synthesis should only be attempted by highly trained professionals in a specialized laboratory equipped for handling explosive materials. This document is for informational purposes only and does not constitute a recommendation or endorsement for the synthesis of this compound.
This guide provides a comparative analysis of the primary methods for the synthesis of ethyl perchlorate, a highly reactive and explosive covalent organic perchlorate. The information is intended for researchers, scientists, and professionals in drug development and related fields who require a comprehensive understanding of the available synthetic routes, their associated yields, and critical safety considerations.
Executive Summary
The synthesis of this compound is fraught with extreme hazard, and all described methods carry a significant risk of violent explosion. Historically, three main approaches have been documented: the reaction of a metal perchlorate salt with an ethylating agent, and the direct esterification of perchloric acid with ethanol (B145695). While quantitative yield data is scarce in modern literature due to the compound's hazardous nature, historical accounts and related preparations of other alkyl perchlorates provide some insight into the potential efficacy of each method. The choice of method involves a critical trade-off between the availability and handling of dangerously sensitive starting materials.
Data Presentation: Comparison of Synthesis Methods
| Method | Reactants | Reported Yield | Key Advantages | Key Disadvantages |
| Silver Perchlorate Method | Silver perchlorate (AgClO₄), Ethyl iodide (C₂H₅I) or Ethyl bromide (C₂H₅Br) | Quantitative[1] | The reaction can proceed to completion, and the formation of a silver halide precipitate drives the equilibrium.[2] | Silver perchlorate is itself a sensitive compound.[3] The reaction with primary alkyl halides is reported to be relatively slow.[4] |
| Barium Salt Metathesis | Barium perchlorate (Ba(ClO₄)₂), Barium ethyl sulfate (B86663) ((C₂H₅SO₄)₂Ba) | Not specified | An early reported method for the preparation of this compound.[2][4][5] | Requires the preparation of barium ethyl sulfate. Barium compounds are toxic.[6] The reaction involves the distillation of the highly explosive this compound.[5][7] |
| Direct Esterification | Anhydrous perchloric acid (HClO₄), Absolute ethanol (C₂H₅OH) | Not specified | Utilizes readily available starting materials.[2][5] | Extremely dangerous. Anhydrous perchloric acid is a powerful oxidant and can react explosively with organic materials like ethanol.[8] The reaction is highly exothermic and difficult to control. Meyer and Spormann reported explosions despite taking great precautions.[7] |
Experimental Protocols
Note: The following protocols are derived from historical literature and are presented for informational purposes only. They describe extremely hazardous procedures and should not be attempted without a thorough risk assessment and appropriate safety infrastructure.
Method 1: Silver Perchlorate Method
This method is based on the reaction of silver perchlorate with an ethyl halide, typically ethyl iodide, in an anhydrous solvent such as absolute ether.[1]
Reaction: AgClO₄ + C₂H₅I → C₂H₅ClO₄ + AgI(s)
Experimental Protocol:
-
In a reaction vessel shielded against light and equipped for stirring and cooling, a solution of anhydrous silver perchlorate in absolute ether is prepared.
-
An equivalent amount of ethyl iodide is slowly added to the cooled and stirred solution.
-
The reaction mixture is stirred until the precipitation of silver iodide is complete. The reaction progress can be monitored by the consumption of the reactants.
-
The precipitated silver iodide is removed by filtration under inert atmosphere.
-
The ethereal solution of this compound is obtained. Caution: Cautious evaporation of the solvent to isolate pure this compound is extremely hazardous and has been reported to result in violent explosions.[4]
Method 2: Barium Salt Metathesis
This was one of the earliest reported methods for the synthesis of this compound, developed by Hare and Boye.[4][5]
Reaction: (C₂H₅SO₄)₂Ba + Ba(ClO₄)₂ → 2 C₂H₅ClO₄ + 2 BaSO₄(s)
Experimental Protocol:
-
An intimate, finely ground mixture of barium ethyl sulfate and barium perchlorate is prepared.
-
The mixture is carefully heated in a distillation apparatus.
-
This compound is distilled from the reaction mixture. Warning: This procedure involves the distillation of a highly unstable and explosive compound and is exceptionally dangerous.[7]
Method 3: Direct Esterification
This method, investigated by Meyer and Spormann, involves the direct reaction of anhydrous perchloric acid with ethanol.[2]
Reaction: HClO₄ + C₂H₅OH ⇌ C₂H₅ClO₄ + H₂O
Experimental Protocol:
-
Anhydrous perchloric acid is prepared and cooled. Warning: Anhydrous perchloric acid is extremely unstable and can decompose explosively.
-
Absolute ethanol is added dropwise to the cooled, anhydrous perchloric acid with extreme caution and efficient cooling. The reaction is highly exothermic.
-
Upon completion of the addition, the mixture contains this compound. Note: Meyer and Spormann reported that this method is exceptionally dangerous and prone to explosion.[7]
Mandatory Visualization
Caption: Synthetic pathways to this compound.
Caption: Workflow for the silver salt method.
Caption: Key safety protocols for handling this compound.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. sciencemadness.org [sciencemadness.org]
- 3. library.sciencemadness.org [library.sciencemadness.org]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. Full text of "Pwechlorates Their Properties, Manufacture And Uses" [archive.org]
- 6. Barium perchlorate - Wikipedia [en.wikipedia.org]
- 7. Sciencemadness Discussion Board - this compound anyone? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. essr.umd.edu [essr.umd.edu]
A Comparative Analysis of Ethyl Perchlorate and Other Short-Chain Alkyl Perchlorates: Reactivity, Stability, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ethyl perchlorate (B79767) with other short-chain alkyl perchlorate esters, such as methyl and isopropyl perchlorate. Perchlorate esters are a class of highly energetic and reactive compounds known for their extreme instability and potent alkylating capabilities.[1][2] Due to their hazardous nature, which includes sensitivity to shock, friction, and spontaneous detonation, the available quantitative experimental data is limited.[1] This document summarizes the key comparative data found in the existing literature, focusing on reactivity and stability, and outlines the general experimental protocols for their synthesis.
Comparative Performance Data
The following tables summarize the available quantitative and qualitative data for the comparison of methyl, ethyl, and isopropyl perchlorate.
Alkyl perchlorates are powerful alkylating agents. A key study by Kevill and Shen (1981) provides quantitative kinetic data for the SN2 reaction of these esters with various N,N-dimethylanilines in benzene. The Hammett ρ (rho) value is a measure of the sensitivity of the reaction rate to substituent effects on the aniline (B41778) nucleophile. A more negative ρ value indicates a greater development of positive charge at the reaction center in the transition state, suggesting a more SN2-like character with significant bond formation to the nucleophile.
| Perchlorate Ester | Hammett ρ value (at 25.0 °C) | Inferred Reactivity Trend |
| Methyl Perchlorate | -3.05 | Highest |
| This compound | -2.86 | Intermediate |
| Isopropyl Perchlorate | -2.78 | Lowest |
| Data sourced from Kevill and Shen (1981).[3][4][5][6] |
The trend in ρ values suggests that the reaction is sensitive to the steric bulk of the alkyl group, with the reactivity order being Methyl > Ethyl > Isopropyl, which is characteristic of an SN2 mechanism.[3][4][5][6]
Quantitative, directly comparable data on the shock sensitivity and thermal stability of individual alkyl perchlorates is scarce. However, literature consistently describes these compounds as treacherously unstable. Reports indicate that they can explode from ignition, friction, percussion, or sometimes without any discernible cause.
| Perchlorate Ester | Reported Shock Sensitivity | Thermal Stability (Charring Temp.) |
| Mthis compound | Extremely high (Reported to be the most sensitive) | Lower; generally proportional to chain length |
| This compound | Very high | Intermediate |
| n-Alkyl Perchlorates (general) | High (shorter chains are most sensitive) | 150 - 350 °C (Varies considerably) |
| Qualitative assessment based on literature descriptions.[1] |
A 1961 report on n-alkyl perchlorates noted that the shorter-chain esters were the most sensitive to detonation by a drop weight test.[1] The charring temperatures varied considerably but were generally proportional to the chain length of the n-alkyl group.[1]
| Perchlorate Ester | Predicted IR Absorptions (cm⁻¹) | Predicted ¹H NMR Signals (δ, ppm) |
| Mthis compound | • ~2960 (C-H stretch)• ~1250 (asym. ClO₃ stretch)• ~1030 (sym. ClO₃ stretch)• ~1000 (O-Cl stretch) | • Singlet, ~4.5-4.8 ppm (3H, -O-CH₃) |
| This compound | • ~2980 (C-H stretch)• ~1250 (asym. ClO₃ stretch)• ~1030 (sym. ClO₃ stretch)• ~1000 (O-Cl stretch) | • Quartet, ~4.6-4.9 ppm (2H, -O-CH₂-)• Triplet, ~1.5-1.7 ppm (3H, -CH₃) |
| Isopropyl Perchlorate | • ~2990 (C-H stretch)• ~1250 (asym. ClO₃ stretch)• ~1030 (sym. ClO₃ stretch)• ~1000 (O-Cl stretch) | • Septet, ~5.0-5.3 ppm (1H, -O-CH-)• Doublet, ~1.6-1.8 ppm (6H, -C(CH₃)₂) |
Experimental Protocols and Methodologies
EXTREME HAZARD WARNING: The synthesis and handling of alkyl perchlorates are exceptionally dangerous and should only be attempted by experienced professionals in a specialized laboratory equipped for handling explosive materials. These compounds are prone to violent detonation.
This method is the most frequently cited for preparing short-chain alkyl perchlorates.[1][2] It is based on the nucleophilic substitution reaction between an alkyl iodide and silver perchlorate in a non-polar solvent.
Materials:
-
Anhydrous Silver Perchlorate (AgClO₄)
-
Alkyl Iodide (e.g., Ethyl Iodide)
-
Anhydrous, non-polar solvent (e.g., n-pentane or benzene)
-
Anhydrous Sodium Carbonate (Na₂CO₃)
-
Inert atmosphere (Dry Nitrogen)
Procedure:
-
Preparation: All glassware must be scrupulously dried, and the entire procedure must be conducted under a dry nitrogen atmosphere in a fume hood designed for explosive hazards.
-
Reaction Setup: A solution of anhydrous silver perchlorate is prepared in the chosen anhydrous solvent.
-
Addition of Alkyl Iodide: The corresponding alkyl iodide is added to the silver perchlorate solution. The reaction mixture is stirred at room temperature. A precipitate of silver iodide (AgI) will form.
-
Filtration: The solution is filtered to remove the silver iodide precipitate. This step is often performed through a bed of anhydrous sodium carbonate to remove any traces of acid.[1]
-
Solvent Removal: The bulk of the solvent is carefully removed at room temperature by passing a stream of dry nitrogen through the solution.[1] CAUTION: Do not heat the solution. Evaporation to dryness should be avoided as the concentrated ester is extremely sensitive.
-
Purification (Vacuum Distillation): The remaining material may be distilled under high vacuum with a nitrogen capillary bleed.[1] This is an extremely hazardous step and requires specialized equipment and shielding.
Diagrams and Workflows
Caption: Figure 1. Relationship between Alkyl Chain and Sensitivity.
Caption: Figure 2. General Synthesis Workflow.
Caption: Figure 3. SN2 Reaction Pathway.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Mthis compound - Wikipedia [en.wikipedia.org]
- 3. Perchlorate esters. 4. Kinetics and mechanism of the reactions of alkyl perchlorates with N,n-dimethylanilines in benzene/sup 1/ /sup 2/ (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ethyl Perchlorate: A Critical Safety Guide for Laboratory Professionals
IMMEDIATE ACTION REQUIRED: Ethyl perchlorate (B79767) is a highly unstable and extremely dangerous explosive. Under no circumstances should any personnel attempt to dispose of this substance through standard laboratory waste procedures.
Ethyl perchlorate (C₂H₅ClO₄) is recognized as one of the most powerful and sensitive explosives known.[1] Its inherent instability makes it a significant and immediate hazard in any laboratory setting. Improper handling or disposal can lead to a violent, spontaneous detonation. This guide provides the essential safety and logistical procedures for managing this compound waste, prioritizing the safety of all personnel and the facility.
Core Safety and Handling Mandates
Due to its extreme reactivity, this compound is classified as a forbidden explosive for transportation by the U.S. Department of Transportation (49 CFR § 173.54).[2] This underscores the severe risks associated with its handling.
Key Hazards of this compound:
| Hazard Type | Description |
| Explosive Instability | Highly sensitive to shock, friction, heat, and even light. Can detonate without a clear ignition source. Organic perchlorates are significantly more hazardous than their inorganic counterparts.[1][3] |
| Extreme Brisance | Explosions are characterized by an exceptionally high shattering effect, capable of causing severe damage even with minute quantities.[1] |
| Spontaneous Decomposition | Can decompose violently, especially if impurities are present or if stored improperly. Anhydrous perchloric acid, a potential precursor, is also prone to explosive decomposition when in contact with organic materials.[3] |
Procedural Steps for the Disposal of this compound
The only safe and compliant method for the disposal of this compound is through coordination with a qualified hazardous waste disposal team or, in many cases, an Explosive Ordnance Disposal (EOD) unit. The following steps outline the necessary actions to be taken.
Step 1: Immediate Isolation and Area Security
-
Do Not Touch or Move the Container: If you have a container of this compound, do not attempt to move it. Vibration or friction could be sufficient to initiate a detonation.
-
Evacuate the Immediate Area: All non-essential personnel should be immediately evacuated from the laboratory or storage area where the this compound is located.
-
Restrict Access: Secure the area and post clear warning signs indicating a severe explosive hazard. Prevent unauthorized entry.
Step 2: Notification and Professional Consultation
-
Contact Your Institution's Environmental Health and Safety (EH&S) Office Immediately: This is the most critical step. Inform them of the situation, specifying that you have this compound that requires disposal. They will have established protocols for managing extremely hazardous materials.
-
Provide Detailed Information: Be prepared to provide as much information as possible, including:
-
The quantity of the substance.
-
The age of the substance, if known.
-
The condition of the container.
-
Any observed changes in the substance's appearance (e.g., crystallization, discoloration).
-
-
Follow EH&S Instructions Explicitly: Your EH&S office will coordinate with specialized hazardous waste disposal contractors or the appropriate emergency response authorities.
Step 3: Awaiting Professional Disposal
-
Do Not Attempt Neutralization or Dilution: Any attempt to neutralize, dilute, or otherwise alter the this compound is extremely dangerous and strictly prohibited. Mixing with other chemicals, including water, can lead to a violent reaction.[4]
-
Maintain a Safe Perimeter: Keep the area secured and await the arrival of the trained disposal experts.
Emergency Procedures for Spills or Suspected Decomposition
If you suspect a container of this compound is compromised or showing signs of decomposition (e.g., crystal formation, pressure buildup), the risk of an imminent explosion is significantly higher.
-
IMMEDIATE EVACUATION: Evacuate the entire building.
-
Activate Emergency Alarms: Pull the nearest fire alarm to ensure a full evacuation.
-
Call Emergency Services (911 or your institution's emergency number) from a safe location: Inform them of a potential explosive chemical hazard. Provide the exact location and the name of the chemical.
Visualizing the Disposal Workflow
The following diagram illustrates the mandatory workflow for the safe management and disposal of this compound.
References
- 1. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Perchloric acid, ethyl ester | C2H5ClO4 | CID 12503811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. concordia.ca [concordia.ca]
- 4. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
